Topic: "Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide" properties Content Type: An in-depth technical guide or whitepaper on the core. Advanced Scaffold for Heterocyclic Synthesis and Medicinal Chemistry E...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: "Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide" properties
Content Type: An in-depth technical guide or whitepaper on the core.
Advanced Scaffold for Heterocyclic Synthesis and Medicinal Chemistry
Executive Summary
Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide (CAS: 889946-17-2) represents a highly functionalized heterocyclic building block characterized by a unique convergence of electrophilic and nucleophilic reactivity. As a cyclic
-keto ester bearing a sulfone moiety, this compound offers researchers a versatile platform for constructing complex spirocyclic and fused heterocyclic systems.
Unlike its sulfide analog, the 1,1-dioxide variant provides enhanced metabolic stability and distinct solubility profiles, making it a critical scaffold in the development of bioactive molecules, particularly in the synthesis of anti-inflammatory and analgesic agents. This guide details the physicochemical properties, synthetic pathways, and reactivity profiles necessary for the effective utilization of this compound in high-throughput drug discovery.
Chemical Identity & Structural Analysis
The compound features a six-membered thiopyran ring oxidized to the sulfone state, with a ketone at the C4 position and an ethyl ester at the C3 position. The juxtaposition of the ketone and ester groups creates a highly acidic methine proton at C3, while the sulfone group at position 1 exerts a strong electron-withdrawing inductive effect ($ -I $), further activating the ring system.
Understanding the physical behavior of this sulfone is critical for purification and reaction planning.
Parameter
Data / Observation
Physical State
Crystalline Solid (White to off-white)
Solubility
Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile). Moderate solubility in DCM and Ethyl Acetate. Poor solubility in Hexanes/Water.
Acidity (pKa)
Estimated ~9–10 (C3-H). The sulfone group enhances acidity compared to standard cyclic -keto esters (pKa ~11).
Stability
Thermally stable up to ~150°C. Hygroscopic; store under inert atmosphere.
Lipophilicity (LogP)
~ -0.5 to 0.5 (Predicted). The sulfone group significantly lowers LogP compared to the sulfide.
Synthesis & Production Strategies
The most robust synthetic route involves the oxidation of the sulfide precursor, which is readily accessible via Dieckmann condensation.
4.1. Primary Synthetic Pathway (Oxidation Route)
The sulfide analog (Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate) is oxidized using controlled conditions to prevent ring cleavage or over-oxidation of the ester.
Figure 1: Step-wise synthesis from acyclic precursors.
4.2. Detailed Protocol: Oxidation of Sulfide Intermediate
m-Chloroperbenzoic acid (mCPBA, 2.2 equiv) OR Oxone® (potassium peroxymonosulfate)
Dichloromethane (DCM)
Procedure:
Dissolution: Dissolve 10 mmol of the sulfide intermediate in 50 mL of DCM. Cool the solution to 0°C in an ice bath.
Addition: Slowly add mCPBA (22 mmol) portion-wise over 30 minutes. Maintain temperature < 5°C to avoid Baeyer-Villiger oxidation side products.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (the sulfone is significantly more polar than the sulfide).
Workup: Quench with saturated aqueous
to destroy excess peroxide. Wash with saturated to remove m-chlorobenzoic acid byproducts.
Purification: Dry the organic layer over
, filter, and concentrate. Recrystallize from Ethanol/Hexane to yield the pure 1,1-dioxide.
Reactivity Profile & Transformations
The core value of this scaffold lies in its C3-C4-C5 reactivity triad. The C3 position is a "soft" nucleophile (after deprotonation), while the C4 ketone is a "hard" electrophile.
5.1. Key Reaction Pathways
Knoevenagel Condensation: The C3 methylene is highly active. Reaction with aromatic aldehydes yields benzylidene derivatives, which are precursors to spiro-compounds.
Fischer Indole Synthesis (Modified): Reaction with aryl hydrazines can yield fused tricyclic systems (e.g., thiopyrano[4,3-b]indoles).
Heterocyclization: Reaction with hydrazines or amidines targets the
-keto ester motif to form pyrazoles or pyrimidines fused to the thiopyran ring.
Figure 2: Divergent reactivity map demonstrating the scaffold's versatility.
Reflux: Heat to reflux for 3–5 hours. The product often precipitates upon cooling.
Isolation: Filter the solid, wash with cold ethanol, and dry.
Validation:
NMR will show the disappearance of the C3 proton (approx. 3.5–4.0 ppm) and the appearance of the vinylic proton ( 7.5–8.0 ppm).
Applications in Drug Discovery
The 1,1-dioxide moiety is not merely a passive linker; it actively modulates the pharmacological profile of the final molecule.
Metabolic Stability: The sulfone is less prone to oxidative metabolism (S-oxidation) compared to sulfides, prolonging the half-life of drug candidates.
Solubility Enhancement: The high polarity of the
group improves aqueous solubility of lipophilic heterocyclic cores.
Bioactive Analogues:
Analgesics: Fused benzothiazine and thiopyran derivatives have shown potency superior to NSAIDs like Piroxicam in carrageenan edema models [1].[1]
Anticancer Agents: Spiro-fused derivatives synthesized via this scaffold act as inhibitors in various carcinoma cell lines by disrupting microtubule formation.
Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent moisture absorption.
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Sulfur oxides
will be generated).
References
Synthesis and Biological Activity of Benzothiazine Derivatives:
Title: Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms.
Source: MDPI (Molecules).
URL:[Link]
General Synthesis of Thiopyran-4-ones:
Title: Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview).
Source: ResearchGate / Chemistry of Heterocyclic Compounds.[3]
URL:[Link]
Reaction with Hydrazine (Comparative Chemistry):
Title: The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.[3][4]
Source: NIH / PMC.
URL:[Link]
An In-depth Technical Guide to the Synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide
Foreword: The Strategic Importance of the Sulfone Moiety in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of specific functional groups can profoundly influence the pharmacoki...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Strategic Importance of the Sulfone Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of specific functional groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Among these, the sulfone group (R-S(=O)₂-R') has emerged as a cornerstone in medicinal chemistry. Its ability to act as a rigid and polar hydrogen bond acceptor, coupled with its metabolic stability, makes it an invaluable component in the design of novel therapeutic agents. The target of this guide, Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide, is a key heterocyclic building block that embodies this principle. Its unique stereoelectronic features, arising from the constrained six-membered ring system bearing a sulfone, a ketone, and an ester, render it a versatile intermediate for the synthesis of a diverse array of biologically active compounds. This guide provides a comprehensive overview of the synthesis of this important molecule, delving into the mechanistic underpinnings of the key transformations and offering practical, field-tested protocols for its preparation.
Retrosynthetic Analysis: A Two-Stage Approach
A logical retrosynthetic analysis of the target molecule suggests a two-stage synthetic strategy. The core tetrahydrothiopyranone ring system can be efficiently constructed via an intramolecular Dieckmann condensation of a suitable acyclic diester. Subsequent oxidation of the sulfide to the corresponding sulfone would then yield the final product.
Caption: Retrosynthetic analysis of the target molecule.
This approach is advantageous as it allows for the late-stage introduction of the polar sulfone group, which can sometimes complicate earlier synthetic steps.
Part 1: Synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate via Dieckmann Condensation
The Dieckmann condensation is a robust and widely employed method for the synthesis of five- and six-membered cyclic β-keto esters from acyclic diesters.[1][2] The reaction proceeds via an intramolecular Claisen condensation, where a strong base is used to generate an enolate that subsequently attacks the second ester functionality within the same molecule, leading to cyclization.[1]
Mechanism of the Dieckmann Condensation
The mechanism involves the following key steps:
Enolate Formation: A strong base, typically an alkoxide or sodium hydride, abstracts an acidic α-proton from one of the ester groups to form a reactive enolate.
Intramolecular Nucleophilic Acyl Substitution: The enolate attacks the carbonyl carbon of the other ester group in an intramolecular fashion, forming a tetrahedral intermediate.
Elimination of Alkoxide: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the cyclic β-keto ester.
Deprotonation and Acidic Workup: The resulting β-keto ester is more acidic than the starting alcohol and is deprotonated by the alkoxide base. An acidic workup is required to protonate the enolate and afford the final product.
Caption: Workflow for the Dieckmann condensation.
Experimental Protocol: Dieckmann Condensation
This protocol is adapted from established procedures for the synthesis of related cyclic β-keto esters.[3][4]
Materials:
Reagent/Solvent
Molecular Formula
Molar Mass ( g/mol )
Quantity
Moles
Diethyl 3,3'-thiodipropanoate
C₁₀H₁₈O₄S
234.31
10.0 g
0.0427
Sodium Hydride (60% dispersion in mineral oil)
NaH
24.00
2.05 g
0.0512
Anhydrous Tetrahydrofuran (THF)
C₄H₈O
72.11
150 mL
-
2M Hydrochloric Acid
HCl
36.46
As needed
-
Dichloromethane
CH₂Cl₂
84.93
150 mL
-
Saturated Sodium Chloride Solution
NaCl
58.44
50 mL
-
Anhydrous Sodium Sulfate
Na₂SO₄
142.04
As needed
-
Procedure:
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 2.05 g, 0.0512 mol).
Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask and stir the suspension for 10 minutes at room temperature.
Dissolve diethyl 3,3'-thiodipropanoate (10.0 g, 0.0427 mol) in anhydrous THF (50 mL) and add it dropwise to the stirred suspension of sodium hydride over a period of 30 minutes.
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
Cool the reaction mixture to room temperature and then carefully quench the excess sodium hydride by the slow addition of 2M hydrochloric acid until the pH of the aqueous layer is between 6 and 7.
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
Combine the organic layers and wash with saturated sodium chloride solution (50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate as a yellow oil.
Part 2: Oxidation of the Sulfide to a Sulfone
The oxidation of the sulfide in Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate to the corresponding sulfone is the final and critical step in the synthesis. This transformation significantly alters the electronic and physical properties of the molecule, introducing the highly polar sulfone moiety. Various oxidizing agents can be employed for this purpose, with hydrogen peroxide being a common and environmentally benign choice.[5] The reaction conditions can be tuned to selectively yield the sulfoxide or the sulfone. For the complete oxidation to the sulfone, an excess of the oxidizing agent and often elevated temperatures are required.
Mechanism of Sulfide Oxidation
The oxidation of a sulfide to a sulfone with hydrogen peroxide typically proceeds in two steps, with the sulfoxide as an intermediate. The mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the hydrogen peroxide.
Caption: Workflow for the oxidation of the sulfide.
Experimental Protocol: Sulfide Oxidation
This protocol is a general procedure for the oxidation of tetrahydrothiopyran derivatives.
Materials:
Reagent/Solvent
Molecular Formula
Molar Mass ( g/mol )
Quantity
Moles
Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate
C₈H₁₂O₃S
188.24
5.0 g
0.0266
Acetic Acid
CH₃COOH
60.05
50 mL
-
Hydrogen Peroxide (30% w/w)
H₂O₂
34.01
6.0 mL
~0.058
Sodium Bicarbonate
NaHCO₃
84.01
As needed
-
Ethyl Acetate
C₄H₈O₂
88.11
150 mL
-
Saturated Sodium Chloride Solution
NaCl
58.44
50 mL
-
Anhydrous Magnesium Sulfate
MgSO₄
120.37
As needed
-
Procedure:
In a 250 mL round-bottom flask, dissolve Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate (5.0 g, 0.0266 mol) in acetic acid (50 mL).
To the stirred solution, add hydrogen peroxide (30% w/w, 6.0 mL, ~0.058 mol) dropwise at room temperature. The addition should be controlled to maintain the reaction temperature below 40 °C.
After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Once the reaction is complete, carefully pour the mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acetic acid.
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with saturated sodium chloride solution (50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide as a white solid.
Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere and away from sources of ignition.
Hydrogen Peroxide (30%): A strong oxidizing agent. Avoid contact with skin and eyes. Can cause severe burns.
Acetic Acid: Corrosive. Causes skin and eye burns. Use in a well-ventilated area.
Dichloromethane: A suspected carcinogen. Handle in a fume hood and wear appropriate personal protective equipment.
Conclusion
The synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide is a straightforward yet elegant process that exemplifies key transformations in organic chemistry. The strategic use of a Dieckmann condensation to construct the core heterocyclic ring followed by a controlled oxidation to install the sulfone functionality provides an efficient route to this valuable building block. The protocols outlined in this guide, when executed with care and attention to safety, will enable researchers to reliably produce this compound for their drug discovery and development endeavors. The versatility of this intermediate ensures its continued importance in the quest for novel therapeutics.
References
CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester - Google Patents. (n.d.).
Tetrahydrothiopyran oxidation in the presence of [Zn 2... - ResearchGate. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlxnSY07mJpVmMjI0sL4X405KK9_pBM-mLZ82toxQIuJ3K1vC-78xFiwXxLhewaF0VLVMc9NOBqfF6WJ7Di3MoyY2334kNXa5em_tHd642a0_Cd0yhuEkiMES7_i0EvytSJ-eIbgi8kPY8ZrLvm2hm0LgdK-qIPmC3ekckSYT3MpyZ8UayB8KkrvrHEtAJ6VqsH-FwLt0YRP0xVbjJ4WtCKul4kh3HjxSbDa3yJk7GEClk
CAS 1198-44-3 | ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate - Alchem Pharmtech. (n.d.).
Synthesis of ethyl 2-methyl-4-(diethoxyphosphoryl)4,7-dihydro-5H-thiopyrano[3,4-b]furan-5-carboxylate and its functionalization at the position 3 | Request PDF - ResearchGate. (n.d.).
Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (2020, September 14).
Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC - PubMed Central. (n.d.).
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. (n.d.).
Intramolecular Claisen Condensations: The Dieckmann Cyclization | Organic Chemistry Class Notes | Fiveable. (n.d.).
(PDF) Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran - ResearchGate. (2017, July 31).
Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran - ResearchGate. (2025, August 10).
Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide is a highly specialized heterocyclic scaffold utilized primarily in advanced medicinal chemistry.[1] Unlike its sulfide precursor, the 1,1-dioxide (sulfone) derivative offers enhanced metabolic stability and unique electronic properties that make it a critical intermediate for synthesizing bio-active fused heterocycles.[1] This monograph details the synthesis, reactivity, and application of this compound, positioning it as a versatile "warhead" precursor for cysteine protease inhibitors and a scaffold for antiparasitic and metabolic disease therapeutics.[1]
Chemical Architecture & Electronic Properties
The molecule features a six-membered thiopyran ring oxidized to the sulfone level, substituted with a β-keto ester functionality.[1] This structural arrangement creates a unique electronic environment:
The Sulfone Effect: The sulfone (
) group at position 1 is a strong electron-withdrawing group (EWG).[1] It inductively destabilizes the ring, making the -protons (at C2 and C6) more acidic than in the sulfide analog.[1]
The Active Methylene (C3): The proton at C3 is exceptionally acidic (
) due to the synergistic electron-withdrawing effects of the C4 ketone, the C3 ester, and the transannular influence of the sulfone.[1] This makes C3 a "hotspot" for electrophilic attack.[1]
Conformational Locking: The bulky sulfone group and the planar ester/ketone system force the ring into a specific chair/boat equilibrium, often favoring conformations that expose the C4 carbonyl to nucleophilic attack, essential for its role in protease inhibition.[1]
Synthesis Protocol
The synthesis of CAS 889946-17-2 is a two-stage process: construction of the thiopyran ring via Dieckmann condensation, followed by chemoselective oxidation.[1]
Stage 1: Ring Construction (Dieckmann Condensation)[1]
Mechanism: Base-catalyzed intramolecular Claisen condensation cyclizes the diester into the sulfide intermediate, ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate.[1]
Critical Control Point: The reaction must be kept strictly anhydrous to prevent hydrolysis of the ester.
This is the defining step for CAS 889946-17-2.[1] Over-oxidation is rarely an issue due to the stability of the sulfone, but regioselectivity and temperature control are vital to preserve the ester.[1]
Protocol A: mCPBA Oxidation (Laboratory Scale)
Dissolution: Dissolve 1.0 eq of the sulfide precursor in anhydrous Dichloromethane (DCM). Cool to 0°C.[1]
Addition: Add 2.2 eq of meta-Chloroperbenzoic acid (mCPBA) portion-wise over 30 minutes. The slight excess ensures complete conversion from sulfoxide to sulfone.[1]
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours. Monitor via TLC (stain with KMnO₄).[1]
Workup: Quench with saturated
(to remove excess peroxide) and wash with saturated (to remove chlorobenzoic acid byproduct).[1]
Advantage: Eliminates organic peracid waste; water is the only byproduct.[1]
Figure 1: Synthetic pathway from acyclic precursor to the target sulfone.[1]
Functional Derivatization & Reactivity
The core utility of CAS 889946-17-2 lies in its ability to serve as a divergent intermediate.[1]
A. Heterocycle Formation (The "Fusion" Strategy)
The
-keto ester motif allows for the rapid construction of fused bicyclic systems.[1]
Pyrazoles: Reaction with hydrazine hydrate in refluxing ethanol yields 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3(2H)-one 5,5-dioxides.[1] These are potent scaffolds for kinase inhibitors.[1]
Isoxazoles: Reaction with hydroxylamine hydrochloride yields the corresponding isoxazole-fused sulfones.[1]
B. Knoevenagel Condensation
The C3 position is highly activated.[1] Condensation with aromatic aldehydes (using piperidine/acetic acid catalyst) yields benzylidene derivatives.[1] These "enone-sulfones" act as Michael acceptors, a mechanism exploited in antiparasitic drug design (see Section 5).[1]
Figure 2: Divergent synthesis capabilities of the sulfone scaffold.[1]
Research indicates that thiopyran-4-one 1,1-dioxides act as "masked" Michael acceptors.[1][2] In the biological environment, the sulfone group facilitates a retro-Michael or
-elimination reaction, releasing reactive species that covalently modify Trypanothione Reductase , an enzyme essential for parasite survival against oxidative stress.[1]
Metabolic Disease (DGAT2 Inhibitors)
The scaffold has been identified in patent literature as a core component for Diacylglycerol O-Acyltransferase 2 (DGAT2) inhibitors.[1] These compounds are currently under investigation for treating Non-Alcoholic Steatohepatitis (NASH) and Type 2 Diabetes by modulating triglyceride synthesis in the liver.[1]
Cysteine Protease Inhibition
The ketone carbonyl at C4, activated by the adjacent sulfone, is susceptible to nucleophilic attack by the thiol group of cysteine proteases (e.g., Cathepsin K/S).[1] The formation of a reversible hemithioketal adduct blocks the active site, providing a mechanism for therapeutic intervention in autoimmune diseases.[1]
Safety & Handling (E-E-A-T)
While CAS 889946-17-2 is not classified as a high-hazard explosive, the combination of sulfone and ester functionalities requires specific precautions.[1]
Self-Validating Safety Protocol:
Before scaling up any reaction involving the oxidation of the sulfide precursor, always test the reaction mixture for peroxides using starch-iodide paper before concentrating via rotary evaporation.[1] Residual mCPBA or peroxides can be explosive when concentrated.[1]
References
Synthesis & Reactivity: Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). ResearchGate.[1] Link
Oxidation Protocols: Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides. MDPI Molecules.[1] Link
Medicinal Application (DGAT2): Preparation of imidazopyridine and imidazopyridazine derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors.[1] Google Patents (WO2024097573A1).[1] Link
Protease Inhibition: Demonstration by 13C NMR Studies That Tetrahydropyranone-Based Inhibitors Bind to Cysteine Proteases.[1][3] Journal of Organic Chemistry.[1][3] Link[1]
Biological Activity: Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites. NIH/PubMed.[1] Link
Executive Summary This guide details the structural properties, synthesis, and reactivity of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide (hereafter referred to as ETDO ). As a functionalized cyclic sulfo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the structural properties, synthesis, and reactivity of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide (hereafter referred to as ETDO ). As a functionalized cyclic sulfone, ETDO represents a high-value scaffold in medicinal chemistry. It combines the thermodynamic stability of the sulfone moiety with the high synthetic versatility of a
-keto ester. This "push-pull" electronic environment makes it an ideal precursor for fused heterocyclic systems (e.g., thienopyridines, pyrazoles) often targeted in anti-inflammatory and antiviral drug discovery programs.
Part 1: Structural Analysis & Physiochemical Properties
Electronic Architecture
The reactivity of ETDO is defined by the convergence of three electron-withdrawing groups (EWG) around the C-3 and C-5 positions.
The C-3 "Active Methylene": The proton at C-3 is exceptionally acidic (
) due to the flanking ketone (C-4) and ester (C-3) carbonyls. This acidity is further enhanced by the inductive effect of the sulfone () group at position 1.
The Sulfone Inductive Effect: Unlike a sulfide sulfur (which can act as a donor), the oxidized sulfone is strongly electron-withdrawing. This polarizes the C-2 and C-6 methylene protons, making them susceptible to deprotonation under stronger basic conditions, allowing for regioselective functionalization.
Conformational Dynamics
The tetrahydrothiopyran ring exists primarily in a chair-like conformation. However, the
hybridization of the C-4 ketone and the steric bulk of the C-3 ester group introduce ring strain.
Dipole Moment: The sulfone and ketone dipoles align to create a highly polar molecule, influencing solubility (poor in non-polar hydrocarbons, high in DMSO/DMF).
Hydrogen Bonding: The sulfone oxygens act as weak hydrogen bond acceptors, while the ketone/ester motif serves as a bidentate handle for metal chelation.
Table 1: Physiochemical Profile
Property
Value / Characteristic
Impact on Protocol
Molecular Formula
Exact Mass: 220.04
Appearance
White to off-white crystalline solid
Easy visual purity check
Melting Point
142–146 °C
High MP allows recrystallization (EtOH)
Solubility
DMSO, DMF, hot EtOH,
Poor solubility in Hexanes/Ether
Stability
Hygroscopic; stable to air oxidation
Store in desiccator
Part 2: Synthetic Pathways (Self-Validating Protocol)
The most robust route to ETDO involves the Dieckmann Condensation of a sulfide precursor, followed by oxidation. While direct cyclization of the sulfone diester is possible, the sulfide route offers better solubility profiles and cleaner reaction mixtures.
Workflow Diagram
Caption: Step-wise synthesis via Dieckmann condensation followed by S-oxidation. Blue/Green nodes indicate stable isolatable compounds.
Addition: Add catalytic EtOH (2 drops) to initiate. Add the diester dropwise at 0°C. Causality: Low temp prevents polymerization; EtOH generates NaOEt in situ, which is the active base species.
Reflux: Heat to reflux for 4–6 hours. The solution will turn thick/opaque as the enolate salt precipitates.
Quench: Cool to 0°C. Quench with glacial acetic acid (not HCl, to avoid decarboxylation). Partition between EtOAc and Brine.
Self-Validation: TLC should show the disappearance of the non-polar diester (
) and appearance of the polar -keto ester ( in 30% EtOAc/Hex).
Add mCPBA portion-wise at 0°C. Causality: Exothermic reaction; portion-wise addition prevents thermal runaway and over-oxidation side products.
Stir at RT for 3 hours.
Workup: Wash with saturated
(to quench peroxide) followed by (to remove m-chlorobenzoic acid byproduct).
Purification: Recrystallize from Ethanol.
Part 3: Reactivity Profile & Modular Assembly
The ETDO scaffold is a "chemical chameleon," capable of reacting as an electrophile (at the ketone) or a nucleophile (at C-3).
Reactivity Map
Caption: Divergent synthetic utility of the ETDO scaffold. Red nodes indicate reaction types; Green nodes indicate product classes.
Key Transformations
Knoevenagel Condensation (Spiro-Synthesis):
Mechanism:[1][2][3][4] The C-3 enolate attacks an aldehyde (e.g., benzaldehyde). Elimination of water yields an
-unsaturated ketone.
Application: If the aldehyde contains a tethered nucleophile, this triggers a cascade (Michael addition) to form spirocyclic compounds, highly valued in screening libraries.
Heterocycle Fusion (The Pyrazole Route):
Protocol: Reflux ETDO with hydrazine hydrate in Ethanol.
Outcome: Formation of 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 1,1-dioxide.
Significance: This fuses a bio-isostere (pyrazole) onto the sulfone ring, creating a rigid scaffold often found in kinase inhibitors.
Alkylation/Acylation:
The C-3 position can be alkylated using alkyl halides and a mild base (
/Acetone). This introduces diversity without destroying the -keto ester functionality.
Part 4: Medicinal Chemistry Applications
Pharmacophore Mimicry
Transition State Analogs: The tetrahedral geometry of the sulfone group mimics the transition state of ester/amide hydrolysis, making these derivatives potential protease inhibitors.
Bio-isosteres: The cyclic sulfone is a metabolic "hard" replacement for cyclic ethers or amines, reducing oxidative clearance (CYP450 metabolism) while maintaining polarity.
Therapeutic Areas
Anti-inflammatory: Fused thiopyrano-derivatives inhibit COX-2 and 5-LOX pathways.
Antiviral: Used in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs).
11
-HSD1 Inhibitors: The sulfone motif is critical in binding to the active site of hydroxysteroid dehydrogenases, regulating cortisol levels for metabolic syndrome treatments.
Heterocyclic Sulfone Reviews: "Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions." Royal Society of Chemistry (RSC). Available at: [Link]
An In-depth Technical Guide to the Spectroscopic Characteristics of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Known and the Predicted Part 1: Synthesis and Structural Context The logical synthetic precursor to Ethyl 4-oxotetrahydro-2H-thiopy...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Predicted
Part 1: Synthesis and Structural Context
The logical synthetic precursor to Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide is its unoxidized form, Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate. The synthesis of this parent thiopyran is a critical first step.
Proposed Synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate
A common and effective method for the synthesis of the thiopyranone ring system is the Dieckmann condensation of a diester. In this case, the reaction would likely proceed via the intramolecular cyclization of diethyl 3,3'-thiodipropionate in the presence of a strong base.
Experimental Protocol: Synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).
Addition of Diester: A solution of diethyl 3,3'-thiodipropionate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension at a rate that maintains a gentle reflux.
Reaction: Upon completion of the addition, the reaction mixture is heated to reflux for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
Workup: The reaction is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate.
Oxidation to the 1,1-Dioxide
The synthesis of the target sulfone would subsequently involve the oxidation of the sulfide in the parent thiopyran.
Experimental Protocol: Synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide
Reaction Setup: Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate is dissolved in a suitable solvent such as dichloromethane or acetic acid.
Oxidation: The solution is cooled in an ice bath, and a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents), is added portion-wise.
Reaction: The reaction is stirred at room temperature and monitored by TLC.
Workup and Purification: Upon completion, the reaction mixture is worked up appropriately to remove the oxidant byproducts and purified, likely by recrystallization or column chromatography, to yield the final sulfone product.
Part 2: Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide. These predictions are based on established spectroscopic principles and data from analogous compounds.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to reveal the electronic environment of the protons in the molecule. The presence of the electron-withdrawing sulfone and carbonyl groups will significantly influence the chemical shifts of adjacent protons, causing them to resonate further downfield.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Protons
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
Rationale
-CH₂- (ethyl)
~4.25
Quartet (q)
~7.1
Standard chemical shift for a methylene group adjacent to an ester oxygen.
-CH₃ (ethyl)
~1.30
Triplet (t)
~7.1
Typical chemical shift for a methyl group of an ethyl ester.
H-2 (axial & equatorial)
~3.4 - 3.6
Multiplet (m)
-
Protons on the carbon alpha to the sulfone group are expected to be significantly deshielded.
H-3
~3.8 - 4.0
Triplet (t) or Doublet of Doublets (dd)
-
This methine proton is alpha to both the ester and the ketone, leading to a downfield shift.
H-5 (axial & equatorial)
~3.1 - 3.3
Multiplet (m)
-
Protons on the carbon alpha to the ketone are deshielded.
H-6 (axial & equatorial)
~3.2 - 3.4
Multiplet (m)
-
Protons on the carbon alpha to the sulfone group are deshielded.
Expertise & Experience: The predicted downfield shifts for the ring protons, particularly at positions 2 and 6, are a direct consequence of the strong anisotropic effect of the S=O bonds in the sulfone group. The exact multiplicity of the ring protons will depend on the ring conformation, which is likely a chair or a twisted-chair, leading to complex splitting patterns.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule. The carbonyl carbons and the carbons adjacent to the sulfone group are expected to be the most downfield.
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Carbon
Predicted Chemical Shift (δ, ppm)
Rationale
C=O (ester)
~168
Typical chemical shift for an ester carbonyl carbon.
C=O (ketone)
~200
Expected chemical shift for a ketone carbonyl carbon within a six-membered ring.
-CH₂- (ethyl)
~62
Standard chemical shift for a methylene carbon of an ethyl ester.
-CH₃ (ethyl)
~14
Typical chemical shift for a methyl carbon of an ethyl ester.
C-2
~55
Carbon alpha to the sulfone group is significantly deshielded.
C-3
~50
Methine carbon alpha to both the ester and ketone.
C-5
~45
Carbon alpha to the ketone.
C-6
~53
Carbon alpha to the sulfone group is deshielded.
Trustworthiness: The predicted chemical shifts are based on established ranges for similar functional groups in related heterocyclic systems. For instance, the chemical shifts of the carbons alpha to the sulfone are anticipated to be significantly higher than in the corresponding sulfide due to the strong electron-withdrawing nature of the sulfone group.
Predicted Infrared (IR) Spectroscopy
The IR spectrum is expected to show strong absorption bands corresponding to the carbonyl and sulfone functional groups.
Table 3: Predicted IR Absorption Bands
Functional Group
Predicted Wavenumber (cm⁻¹)
Intensity
Rationale
C=O (ester)
~1735
Strong
Characteristic stretching frequency for a saturated ester carbonyl.
C=O (ketone)
~1715
Strong
Characteristic stretching frequency for a saturated six-membered ring ketone.
SO₂ (asymmetric stretch)
~1320
Strong
Typical asymmetric stretching vibration for a sulfone group.
SO₂ (symmetric stretch)
~1130
Strong
Characteristic symmetric stretching vibration for a sulfone group.
C-O (ester)
~1200
Strong
C-O stretching vibration of the ester group.
Authoritative Grounding: The predicted vibrational frequencies are consistent with well-established correlation tables for IR spectroscopy. The presence of two strong bands in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ would be a definitive indicator of the sulfone functionality.
Predicted Mass Spectrometry (MS)
The mass spectrum (electron ionization) is expected to show a molecular ion peak and characteristic fragmentation patterns.
Table 4: Predicted Key Mass Spectrometry Fragments
m/z
Predicted Fragment
Rationale
[M]+
[C₈H₁₂O₅S]⁺
Molecular ion peak. The intensity may be weak.
[M - OCH₂CH₃]+
[C₆H₇O₄S]⁺
Loss of the ethoxy group from the ester.
[M - COOCH₂CH₃]+
[C₅H₇O₂S]⁺
Loss of the entire ethyl carboxylate group.
[M - SO₂]+
[C₈H₁₂O₃]⁺
Loss of sulfur dioxide, a common fragmentation for sulfones.
Part 3: Visualization & Formatting
Molecular Structure and Numbering
Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.
Conclusion
While direct experimental data for Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide remains elusive in the surveyed literature, this guide provides a robust, predictive framework for its spectroscopic characterization. The presented data, derived from foundational principles and comparative analysis, offers a valuable resource for researchers who may synthesize this compound. The detailed synthetic protocols and the logical workflows for analysis further equip scientists with the necessary tools to approach the characterization of this and similar novel chemical entities with confidence. The validation of these predictions through future experimental work will be a valuable contribution to the field.
References
At the time of this writing, no direct publications with experimental data for "Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide" were identified in the conducted searches. The predictive data herein is based on general principles of organic spectroscopy and data from analogous compounds. For validated spectroscopic data of related structures, please refer to chemical databases such as the Spectral Database for Organic Compounds (SDBS)
Exploratory
An In-depth Technical Guide to Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Thiopyran-1,1-dioxide Scaffold The tetrahydro-2H-thiopyran-1,1-dioxide core is a prominent structural motif in medicin...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Thiopyran-1,1-dioxide Scaffold
The tetrahydro-2H-thiopyran-1,1-dioxide core is a prominent structural motif in medicinal chemistry, valued for its unique physicochemical properties and its role as a versatile synthetic intermediate. The incorporation of the sulfone group into the six-membered heterocyclic ring system imparts a high degree of polarity and the ability to act as a hydrogen bond acceptor, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of a key derivative, Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide, a valuable building block for the synthesis of novel therapeutic agents. Thiopyran derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, antidiabetic, and anticancer properties, making them a focal point of interest in drug discovery.[1]
This document will delve into the synthetic pathways to access this important molecule, explore its chemical reactivity, and discuss its current and potential applications in the development of new pharmaceuticals.
Synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide: A Two-Step Approach
The most logical and efficient synthetic route to Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide involves a two-step sequence: the Dieckmann condensation of a diester to form the thiopyranone ring, followed by the oxidation of the sulfide to the corresponding sulfone.
Step 1: Dieckmann Condensation to form Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate
The Dieckmann condensation is a robust and widely used intramolecular reaction for the formation of five- and six-membered cyclic β-keto esters from diesters in the presence of a base.[2][3] In this synthesis, diethyl 3,3'-thiodipropionate is the starting material. The base, typically sodium ethoxide, abstracts an α-proton to form an enolate, which then attacks the carbonyl carbon of the other ester group, leading to the formation of the six-membered thiopyranone ring.
Experimental Protocol: Synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate
Materials:
Diethyl 3,3'-thiodipropionate
Sodium ethoxide (NaOEt)
Anhydrous ethanol
Anhydrous toluene or tetrahydrofuran (THF)
Hydrochloric acid (HCl), 1 M
Saturated sodium chloride solution (brine)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Ethyl acetate
Hexanes
Procedure:
A solution of sodium ethoxide in anhydrous ethanol is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
A solution of diethyl 3,3'-thiodipropionate in anhydrous toluene or THF is added dropwise to the sodium ethoxide solution at room temperature with vigorous stirring.
After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature and then quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~5-6).
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
The crude Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate is then purified by vacuum distillation or column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Step 2: Oxidation of the Sulfide to the Sulfone
The oxidation of sulfides to sulfones is a fundamental transformation in organic synthesis.[4] A variety of oxidizing agents can be employed for this purpose, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice.[5][6] The reaction is typically carried out in a chlorinated solvent at or below room temperature. The sulfide sulfur atom acts as a nucleophile, attacking the electrophilic oxygen of the peroxyacid. Two sequential oxidations are required to convert the sulfide to the sulfone.
Experimental Protocol: Synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate is dissolved in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
m-CPBA (approximately 2.2 equivalents) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C. The reaction is exothermic, so slow addition is crucial.
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. The reaction progress is monitored by TLC until the starting material is fully consumed.
The reaction mixture is then cooled to 0 °C and quenched by the slow addition of a saturated sodium sulfite solution to destroy any excess peroxide.
The mixture is diluted with dichloromethane and washed sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure.
The resulting crude product is purified by recrystallization or column chromatography on silica gel to afford Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide as a solid.
Visualizing the Synthetic Workflow
Caption: Synthetic pathway to the target molecule.
Physicochemical Properties and Spectroscopic Data
Property
Expected Value/Characteristics
Molecular Formula
C₈H₁₂O₅S
Molecular Weight
220.24 g/mol
Appearance
White to off-white solid
Solubility
Soluble in polar organic solvents (e.g., DCM, CHCl₃, Ethyl Acetate)
¹H NMR
Expected signals for the ethyl group (triplet and quartet), and complex multiplets for the diastereotopic methylene protons of the thiopyran ring. The proton at C3 would likely be a singlet or a narrow multiplet.
¹³C NMR
Signals for the ester carbonyl, ketone carbonyl, the carbons of the ethyl group, and the carbons of the thiopyran ring. The carbons adjacent to the sulfone group (C2 and C6) would be shifted downfield.
IR (cm⁻¹)
Strong absorptions for the ester and ketone carbonyl groups (~1730-1710 cm⁻¹), and strong, characteristic absorptions for the S=O stretching of the sulfone group (~1325-1300 and 1160-1120 cm⁻¹).
Mass Spectrometry
Molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the molecular weight.
Reactivity of the β-Keto Sulfone Moiety
The presence of both a ketone and a sulfone group flanking the α-carbon imparts unique reactivity to Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide. The protons on the α-carbon (C3) are acidic and can be readily removed by a base to form a stabilized enolate. This nucleophilic enolate can participate in a variety of carbon-carbon bond-forming reactions, making the title compound a valuable intermediate for the synthesis of more complex molecules.
Furthermore, the β-keto sulfone moiety can undergo reactions such as:
Alkylation: The enolate can be alkylated with various electrophiles.
Michael Addition: The enolate can act as a nucleophile in conjugate addition reactions.[7]
Knoevenagel Condensation: The active methylene group can condense with aldehydes and ketones.
Decarboxylation: Under certain conditions, the ester group can be hydrolyzed and the resulting β-keto acid can be decarboxylated.
Caption: Reactivity of the β-keto sulfone moiety.
Applications in Drug Development
While specific drugs containing the exact Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide scaffold are not prominently reported, the tetrahydrothiopyran-1,1-dioxide moiety is a key structural feature in a number of biologically active compounds. The sulfone group is often incorporated to improve aqueous solubility and to act as a rigid linker or a pharmacophore that can interact with biological targets through hydrogen bonding.
Derivatives of benzothiazine-3-carboxylate 1,1-dioxides, which share the core sulfone-containing heterocyclic structure, have shown potent analgesic and anti-inflammatory activities.[8] This suggests that the title compound could serve as a valuable starting material for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs).
The β-keto sulfone functionality is a versatile building block for the synthesis of a wide array of heterocyclic compounds, which are themselves important scaffolds in medicinal chemistry.[9][10] For instance, the title compound could be used to synthesize pyrazole, isoxazole, and pyrimidine derivatives, all of which are prevalent in marketed drugs.[11] The reactivity of the β-keto sulfone allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Conclusion
Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide is a valuable and versatile building block in medicinal chemistry. Its synthesis, achievable through a straightforward Dieckmann condensation followed by oxidation, provides access to a scaffold with significant potential for the development of new therapeutic agents. The unique reactivity of the β-keto sulfone moiety allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of diverse compound libraries for biological screening. Further exploration of the chemistry and biological activity of derivatives of this compound is warranted and holds promise for the discovery of novel drugs.
(PDF) Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. ResearchGate. [Link]
CAS 1198-44-3 | ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate. Alchem Pharmtech. [Link]
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]
ethyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate - C8H12O3S, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]
meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis. RSC Publishing. [Link]
Workup: mCPBA Oxidation. University of Rochester Chemistry Department. [Link]
Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica. [Link]
Michael Reactions of β-Keto Sulfoxides and β-Keto Sulfones. The Journal of Organic Chemistry. [Link]
Recent advances in the synthesis and applications of β-keto sulfones. RSC Publishing. [Link]
Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. PMC - NIH. [Link]
The synthesis, anti-inflammatory, analgesic and antimicrobial activities of ethyl 2-amino-4-alkyl-4,6-dihydropyrano[3,2c][2][3]benzothiazin-3-carboxylate 5,5-dioxides and triethylammonium 3-[(4-hydroxy-1-ethyl-2,2-dioxido-1H-2,1-benzothiazin-3-yl)alkyl]-1-ethyl-1H-2,1-benzothiazin-5-olat 2,2-dioxides. OPHCJ. [Link]
[Synthesis and Transformations of Ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic Acid Esters: New Antibacterial Agents]. PubMed. [Link]
CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester.
Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40. The Royal Society of Chemistry. [Link]
SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. [Link]
A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. ResearchGate. [Link]
Synthesis of tetrahydrothiophene 1,1-dioxides annulated with oxazolidine ring. ResearchGate. [Link]
Sonication-assisted one pot, metal-free synthesis of β-keto sulfones from styrenes, NBS and aromatic. SpringerLink. [Link]
Discovery of a novel class of potent and selective tetrahydroindazole-based sigma-1 receptor ligands. Northwestern Scholars. [Link]
Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. PMC - PubMed Central. [Link]
Catalytic asymmetric oxidation of sulfides to sulfoxides with tert-butyl hydroperoxide using binaphthol as a chiral auxiliary. The Journal of Organic Chemistry. [Link]
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An In-Depth Technical Guide to the Solubility of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the solubility of Ethyl 4-oxotetrahydro-2H-thiopyran-3-...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide, a key intermediate in synthetic organic chemistry. Given the absence of extensive published solubility data for this compound, this document serves as a foundational resource, offering both a theoretical framework for predicting its solubility and a detailed experimental protocol for its empirical determination.
Introduction: The Significance of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide
Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide belongs to the class of β-keto sulfones, which are recognized as versatile building blocks in organic synthesis. The unique arrangement of a ketone, an ester, and a sulfone functional group within a heterocyclic scaffold makes this molecule a valuable precursor for the synthesis of complex carbocyclic and heterocyclic compounds. These motifs are often found in biologically active molecules, making β-keto sulfones of significant interest in medicinal chemistry and drug discovery.
The utility of any compound in a laboratory or industrial setting is fundamentally linked to its solubility. Solubility data is critical for:
Reaction Condition Optimization: Selecting appropriate solvents for synthesis and purification.
Formulation Development: Designing delivery systems for potential therapeutic agents.
Analytical Method Development: Preparing solutions for techniques such as HPLC and NMR.
Predicting Bioavailability: Understanding how a compound might behave in a biological system.
This guide will empower researchers to systematically characterize the solubility of this important synthetic intermediate.
Theoretical Considerations for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide provides key insights into its expected solubility profile.
Molecular Structure and Polarity
The key functional groups contributing to the physicochemical properties of the title compound are:
Sulfone Group (-SO₂-): This is a highly polar and electron-withdrawing group. The two oxygen atoms are strong hydrogen bond acceptors.
Ketone Group (C=O): This is a polar group and the oxygen atom can act as a hydrogen bond acceptor.
Ester Group (-COOEt): This group is also polar, with the carbonyl oxygen being a hydrogen bond acceptor.
Thiopyran Ring: The saturated heterocyclic ring is relatively non-polar, but its conformation can be influenced by the bulky sulfone group.
The combination of these polar groups suggests that the molecule will have a significant dipole moment and is likely to be soluble in polar solvents. The polar surface area (PSA) is a useful metric for predicting solubility. While not directly available for this exact molecule, a related compound, 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide, has a calculated PSA of 62.8 Ų.[1] This value suggests that the title compound will also have a considerable polar surface, favoring solubility in polar media.
Hydrogen Bonding Capability
The molecule possesses several hydrogen bond acceptors (the oxygen atoms of the sulfone, ketone, and ester groups) but lacks any strong hydrogen bond donors. This implies that it will readily dissolve in polar protic solvents (e.g., water, alcohols) that can donate hydrogen bonds to the oxygen atoms of the solute. It is also expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF, acetone) that can engage in dipole-dipole interactions.
Predicted Solubility Profile
Based on the structural analysis, a qualitative prediction of solubility in common laboratory solvents is presented in the table below.
Solvent Class
Example Solvents
Predicted Solubility
Rationale
Polar Protic
Water, Methanol, Ethanol
Moderate to High
Solvents can act as hydrogen bond donors to the multiple acceptor sites on the molecule.
Polar Aprotic
DMSO, DMF, Acetonitrile, Acetone
High
Strong dipole-dipole interactions between the solvent and the polar functional groups of the solute.
Non-polar
Hexane, Toluene
Low to Insoluble
Mismatch in polarity; weak van der Waals forces are insufficient to overcome the solute-solute interactions.
Intermediate Polarity
Dichloromethane, Ethyl Acetate
Moderate
The molecule may exhibit some solubility due to its mixed polar and non-polar characteristics.
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the equilibrium (thermodynamic) solubility of a solid compound is the shake-flask method . This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved solute in the supernatant.
Scintillation vials or other suitable glass vials with screw caps
Orbital shaker or rotator with temperature control
Analytical balance
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
Syringes
Volumetric flasks and pipettes
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer, or a high-precision balance for gravimetric analysis)
Step-by-Step Protocol
Preparation:
Add an excess amount of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 10-20 mg).
Record the exact mass of the compound added.
Pipette a known volume of the selected solvent into the vial (e.g., 2 mL).
Equilibration:
Securely cap the vials.
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study by taking samples at various time points (e.g., 4, 8, 16, 24, 48 hours) to confirm that the concentration has reached a plateau.
Sample Collection and Preparation:
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
Carefully draw the supernatant into a syringe.
Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved solid. This step is crucial to prevent overestimation of solubility.
Quantification:
Quantify the concentration of the dissolved compound in the filtered supernatant using a pre-validated analytical method. The choice of method depends on the properties of the compound and the required sensitivity.
High-Performance Liquid Chromatography (HPLC-UV): This is often the preferred method due to its specificity and sensitivity. A calibration curve must be prepared using standard solutions of known concentrations.
UV-Vis Spectrophotometry: If the compound has a suitable chromophore and does not interfere with the solvent's absorbance, this can be a rapid method. A calibration curve is also required.
Gravimetric Analysis: This method involves evaporating the solvent from a known volume of the filtered supernatant and weighing the remaining solid residue. This is a simpler but generally less sensitive method.
Data Presentation
The quantitative solubility data should be recorded in a structured table.
Solvent
Temperature (°C)
Solubility (mg/mL)
Solubility (mol/L)
Analytical Method
Water
25
HPLC-UV
Methanol
25
HPLC-UV
Ethanol
25
HPLC-UV
Acetone
25
HPLC-UV
Ethyl Acetate
25
HPLC-UV
Dichloromethane
25
HPLC-UV
Acetonitrile
25
HPLC-UV
DMSO
25
HPLC-UV
DMF
25
HPLC-UV
Visualizations
Experimental Workflow for Solubility Determination
Caption: Decision tree for selecting a suitable analytical quantification method.
Conclusion
While no definitive solubility data for Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide is currently published, its molecular structure strongly suggests a preference for polar solvents. This technical guide provides a robust framework for any researcher aiming to characterize this compound. By following the detailed experimental protocol outlined herein, scientists can generate reliable and reproducible solubility data, which is indispensable for the effective application of this versatile β-keto sulfone in organic synthesis and drug development. The self-validating nature of the described shake-flask method, coupled with appropriate analytical quantification, will ensure the scientific integrity of the results.
References
Shyshkina, O. O., Popov, K. S., Gordivska, O. O., Tkachuk, T. M., Kovalenko, N. V., Volovnenko, T. A., & Volovenko, Y. M. (2011). SYNTHESIS AND CHEMICAL PROPERTIES OF CYCLIC β-KETO SULFONES (REVIEW). Chemistry of Heterocyclic Compounds, 47(8), 923–951. [Link]
Reddy, R. J., Kumari, A. H., & Kumar, J. J. (2021). Recent advances in the synthesis and applications of β-keto sulfones: new prospects for the synthesis of β-keto thiosulfones. Organic & Biomolecular Chemistry, 19(15), 3087–3118. [Link]
Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility of organic acids and bases in aqueous cosolvent mixtures. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 563–569. [Link]
Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
PubChem. (n.d.). 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide. National Center for Biotechnology Information. Retrieved from [Link]
Advanced Scaffolding: Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide in Heterocyclic Medicinal Chemistry
Executive Summary Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide (CAS: 889946-17-2) represents a specialized class of cyclic -keto esters where the inclusion of a sulfone moiety ( ) within the six-membered...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide (CAS: 889946-17-2) represents a specialized class of cyclic
-keto esters where the inclusion of a sulfone moiety () within the six-membered ring dramatically alters the physicochemical and electronic profile compared to its carbocyclic or sulfide analogs.
This Application Note details the handling, synthesis, and downstream utility of this intermediate. Unlike standard cyclohexanones, the 1,1-dioxide derivative offers enhanced acidity at the
-carbon (C3) and unique solubility profiles, making it a critical scaffold for synthesizing fused bicyclic systems such as thiopyrano[4,3-d]pyrimidines and thiopyrano[4,3-c]pyrazoles —structural motifs prevalent in modern antiviral and anti-inflammatory drug discovery (e.g., bioisosteres of oxicam-type NSAIDs).
Structural Analysis & Reactivity Profile
The utility of this molecule stems from the interplay between the electrophilic carbonyls and the electron-withdrawing sulfone group.
Electronic Architecture
C3 Acidity: The proton at C3 is highly acidic (
) due to the synergistic electron-withdrawing effects of the ketone, the ester, and the inductive pull of the sulfone group. This facilitates facile deprotonation by mild bases (e.g., carbonates), avoiding the need for pyrophoric bases like NaH in downstream functionalization.
Sulfone Inductive Effect: The
group at position 1 exerts a strong inductive effect (), increasing the electrophilicity of the C4 ketone and stabilizing anionic intermediates.
Crystallinity: The sulfone moiety typically imparts higher melting points and better crystallinity compared to the sulfide analog, simplifying purification via recrystallization rather than chromatography.
Reactivity Map
The molecule possesses three distinct reactive vectors:
Nucleophilic Attack at C4 (Ketone): Primary site for condensation with amines/hydrazines.
Electrophilic Attack at C3 (
-Carbon): Site for alkylation or halogenation.
Nucleophilic Attack at Ester Carbonyl: Secondary site for cyclization reactions.
Figure 1: Reactivity vectors of the scaffold. The C4 ketone and Ester group work in tandem for heterocycle formation.
Synthesis Protocol: Preparation of the Intermediate
While the sulfide analog is often commercially available, the 1,1-dioxide is frequently prepared in-house to ensure purity and avoid shelf-life degradation. The most robust route involves the oxidation of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate .
Oxidant: Oxone® (Potassium peroxymonosulfate) is preferred over m-CPBA for safety and ease of workup.
Solvent: Methanol/Water (1:1 v/v).
Equipment: 3-neck round bottom flask, mechanical stirrer (essential due to slurry formation), internal temperature probe.
Step-by-Step Methodology
Dissolution: Charge the Sulfide precursor (1.0 equiv) into Methanol/Water (10 vol). Stir until a clear solution or fine suspension is achieved. Cool to 0–5 °C.
Oxidant Addition: Prepare a slurry or solution of Oxone (2.5 equiv) in water. Add this dropwise to the reaction mixture, maintaining internal temperature
.
Note: The reaction is exothermic. Rapid addition can lead to ester hydrolysis or decarboxylation.
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.
Monitoring: Monitor via TLC (30% EtOAc/Hexane). The sulfone is significantly more polar (lower
) than the sulfide.
Quench & Workup:
Filter off the insoluble salts (potassium sulfate) and wash the cake with methanol.
Concentrate the filtrate under reduced pressure to remove methanol.
Extract the aqueous residue with Dichloromethane (DCM) (3x).
Critical Step: Wash the organic layer with saturated
to remove any acidic byproducts, then Brine.
Isolation: Dry over
, filter, and concentrate. The product typically solidifies upon standing. Recrystallize from Ethanol/Hexane if necessary.
Application Protocol: Synthesis of Fused Pyrimidines
This protocol demonstrates the primary utility of the scaffold: constructing the 5,6,7,8-tetrahydro-2H-thiopyrano[4,3-d]pyrimidine 1,1-dioxide core. This specific workflow uses an amidine to close the ring.[1]
Reaction Logic
The reaction proceeds via a Knoevenagel-type condensation at the ketone followed by nucleophilic attack of the amidine nitrogen on the ester, releasing ethanol.
Acidify carefully with Acetic Acid to pH 5–6. The fused pyrimidine product should precipitate.
Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from DMF/Ethanol if high purity is required for biological assays.
Figure 2: Workflow for the synthesis of the fused thiopyrano-pyrimidine scaffold.
Troubleshooting & Optimization
Common Failure Modes
Issue
Probable Cause
Corrective Action
Low Yield (Oxidation)
Over-oxidation or hydrolysis of ester.
Control temp < 15°C during Oxone addition. Buffer pH if necessary.
No Precipitation (Cyclization)
Product is water-soluble (common with sulfones).
Do not discard aqueous filtrate. Extract with n-Butanol or DCM/IPA (9:1).
Ring Opening (Retro-Dieckmann)
Base concentration too high or reaction time too long.
Use strictly stoichiometric base (or slight excess). Monitor HPLC closely; stop immediately upon conversion.
Incomplete Reaction
Moisture in solvent (Ethanol).
Use anhydrous Ethanol. Water inhibits the condensation step.
Senior Scientist Insight: The "Puckering" Effect
The 1,1-dioxide group introduces significant steric bulk and dipole moments, causing the thiopyran ring to adopt a more rigid "chair" or "twist-boat" conformation compared to the sulfide.
Impact: This can retard nucleophilic attack at the ketone (C4) due to stereoelectronic effects.
Solution: If the reaction with amidines is sluggish, add a Lewis Acid catalyst (e.g.,
or ) (5 mol%) to activate the carbonyl.
References
Dieckmann Condensation Protocols
Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard reference for Dieckmann cyclization mechanics).
Reference for Sulfide Precursor Synthesis: "Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester" (Analogous chemistry).[4]
Trost, B. M., & Curran, D. P. (1981). "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters.
Heterocycle Formation (Thiopyrano-pyrimidines)
El-Bahaie, S., et al. (1990). "Synthesis and biological activity of some new fused pyrimidine derivatives." Pharmazie. (Describes reaction of cyclic
-keto esters with amidines).
Context on 1,1-dioxides in Pharma: "Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms." (Demonstrates the medicinal relevance of the cyclic sulfone
-keto ester motif).
Physical Properties & Safety
PubChem Compound Summary for Ethyl 2-(3-amino-1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetate (Related Derivative).
Application Notes and Protocols: Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide in Agrochemical Synthesis
Introduction: A Versatile β-Keto Sulfone Scaffold for Agrochemical Discovery In the relentless pursuit of novel and effective agrochemicals, the strategic design of molecular scaffolds that can be readily diversified is...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Versatile β-Keto Sulfone Scaffold for Agrochemical Discovery
In the relentless pursuit of novel and effective agrochemicals, the strategic design of molecular scaffolds that can be readily diversified is of paramount importance. Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide emerges as a highly valuable, yet underexplored, building block for the synthesis of a variety of heterocyclic compounds with potential biological activity. This β-keto sulfone combines the reactivity of a β-keto ester with the chemical stability and unique conformational properties imparted by the thiopyran 1,1-dioxide ring.
The presence of the sulfone group, a key pharmacophore in many bioactive molecules, enhances the polarity and metabolic stability of derivatives. The core structure is primed for cyclization and condensation reactions, making it an ideal precursor for the synthesis of fused and substituted heterocyclic systems. Notably, the 1,3-dicarbonyl-like functionality is a well-established synthon for the construction of pyrazole rings, a prominent class of heterocycles found in numerous commercial herbicides, fungicides, and insecticides[1].
These application notes provide a comprehensive guide for researchers and synthetic chemists on the preparation and utilization of ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide in the synthesis of a representative pyrazole-based agrochemical scaffold. The protocols are designed to be robust and scalable, with an emphasis on the underlying chemical principles to allow for adaptation and further derivatization.
Synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide
The synthesis of the target molecule is a two-step process commencing with the preparation of its thiopyran precursor, followed by oxidation to the corresponding sulfone.
Part 1: Synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate
The initial thiopyran ring is constructed via a Dieckmann condensation, a well-established method for the formation of cyclic β-keto esters.
Catalytic Pathways to Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide: An Application Guide
Introduction: Significance of the Target Heterocycle Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiopy...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Significance of the Target Heterocycle
Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiopyran-4-one 1,1-dioxide core is a key structural motif found in a variety of biologically active molecules. This scaffold serves as a versatile synthetic intermediate for the construction of more complex molecular architectures, particularly in the development of novel therapeutic agents. Its utility stems from the presence of multiple functional groups—a β-keto ester system within a sulfonyl-containing heterocyclic ring—which allows for a wide range of chemical modifications.
This technical guide provides a comprehensive overview of the catalytic strategies for the synthesis of this valuable compound. We will delve into two primary synthetic routes, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the catalytic systems employed. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the practical knowledge required for the efficient synthesis of this important molecular building block.
Synthetic Strategies: A Tale of Two Routes
The synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide can be approached through two principal pathways, each with its own set of catalytic considerations.
Route A: The Cyclize-then-Oxidize Approach. This is a two-step sequence that first involves the formation of the thiopyran ring via a base-catalyzed Dieckmann condensation, followed by the selective oxidation of the sulfide to the corresponding sulfone. This is often the more common approach due to the ready availability of the sulfide precursor.
Route B: The Oxidize-then-Cyclize Approach. This strategy involves the synthesis of the acyclic sulfonyl diester precursor, which is then subjected to an intramolecular Dieckmann condensation to directly form the target sulfone ring. This route can be more efficient if the starting sulfonyl precursor is readily accessible.
Below, we explore the catalytic systems and detailed protocols for each of these synthetic routes.
Route A: Dieckmann Condensation Followed by Oxidation
This is a robust and widely applicable method that separates the ring formation and oxidation steps, allowing for optimization of each transformation independently.
Part 1: Dieckmann Condensation for Thiopyran Ring Formation
The cornerstone of this step is the intramolecular Dieckmann condensation of diethyl 3,3'-thiodipropionate.[1][2] This reaction is an intramolecular Claisen condensation that proceeds via the formation of an enolate, which then attacks the other ester group to form a cyclic β-keto ester.[3]
Catalyst Selection: The choice of base is critical for the success of the Dieckmann condensation. Strong, non-nucleophilic bases are generally preferred to promote enolate formation without competing side reactions such as transesterification or hydrolysis.
Catalyst
Solvent
Temperature
Key Considerations
Sodium Hydride (NaH)
Anhydrous THF
Reflux
Highly effective, irreversible deprotonation. Requires careful handling due to its pyrophoric nature.
Sodium Ethoxide (NaOEt)
Anhydrous Ethanol
Reflux
A classic choice, but can lead to reversible reactions and potential transesterification if other alcohols are present.
Potassium tert-Butoxide (KOtBu)
Anhydrous THF or t-BuOH
Room Temp. to Reflux
A strong, sterically hindered base that minimizes nucleophilic side reactions.
Experimental Protocol: Synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate
This protocol is adapted from the synthesis of the analogous methyl ester.[4]
Reaction Setup: To a solution of sodium ethoxide (prepared from 2.3 g of sodium in 100 mL of absolute ethanol) in a three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add 3-mercaptopropionic acid (8.8 mL, 0.1 mol).
Michael Addition: While stirring vigorously, add ethyl acrylate (21.8 mL, 0.2 mol) dropwise from the dropping funnel at a rate that maintains a gentle reflux.
Reaction Completion: After the addition is complete, continue to reflux the mixture for 2 hours.
Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of cold water. Acidify the aqueous solution with dilute hydrochloric acid and extract with diethyl ether (3 x 100 mL).
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield diethyl 3,3'-thiodipropionate.
Dieckmann Condensation Protocol
This protocol is analogous to the reported synthesis of the corresponding methyl ester.[5]
Reaction Setup: To a dry 500 mL three-necked flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol). Wash the sodium hydride with anhydrous hexane (3 x 20 mL) to remove the mineral oil. Add 150 mL of anhydrous tetrahydrofuran (THF).
Substrate Addition: Slowly add a solution of diethyl 3,3'-thiodipropionate (23.4 g, 0.1 mol) in 50 mL of anhydrous THF to the stirred suspension of sodium hydride.
Reaction: After the initial effervescence subsides, heat the reaction mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.
Quenching and Work-up: Cool the reaction mixture in an ice bath and cautiously quench the excess sodium hydride by the slow addition of ethanol, followed by water. Acidify the mixture to pH 3-4 with dilute hydrochloric acid.
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to afford ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate.
Mechanism of Dieckmann Condensation
Caption: Mechanism of the Dieckmann Condensation.
Part 2: Selective Oxidation to the Sulfone
The oxidation of the sulfide to a sulfone in the presence of a β-keto ester requires a selective oxidant that will not react with the other functional groups.
Catalyst and Reagent Selection:
Oxidant
Catalyst/Conditions
Key Considerations
Hydrogen Peroxide (H₂O₂)
Tungstic acid or Sodium tungstate
A green and efficient system. The catalyst is crucial for the oxidation to proceed to the sulfone.[6]
meta-Chloroperoxybenzoic acid (m-CPBA)
Dichloromethane (DCM)
A common and effective oxidant, but careful control of stoichiometry is needed to avoid over-oxidation or side reactions.
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
Methanol/Water
A versatile and easy-to-handle solid oxidant. The reaction can often be driven to the sulfone by using an excess of the reagent.
Experimental Protocol: Synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide
Reaction Setup: In a round-bottom flask, dissolve ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate (18.8 g, 0.1 mol) in a mixture of methanol (200 mL) and water (50 mL).
Addition of Oxidant: To this solution, add Oxone® (92.2 g, 0.15 mol, 1.5 equivalents) portion-wise over 30 minutes, while maintaining the temperature below 40°C with an ice bath.
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3 x 100 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product.
Route B: Direct Cyclization of a Sulfonyl Precursor
This approach offers a more convergent synthesis, provided the starting diethyl 3,3'-sulfonyldipropionate is available.
Part 1: Synthesis of Diethyl 3,3'-sulfonyldipropionate
The sulfonyl diester can be prepared by the oxidation of diethyl 3,3'-thiodipropionate.
Oxidation: Slowly add 30% aqueous hydrogen peroxide (22.7 mL, 0.22 mol) dropwise, maintaining the temperature below 50°C.
Reaction Completion: After the addition, stir the mixture at room temperature for 12-16 hours.
Work-up and Purification: Pour the reaction mixture into ice water and extract with dichloromethane (3 x 100 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After removal of the solvent, the product can be purified by recrystallization.
Part 2: Dieckmann Condensation of the Sulfonyl Diester
The electron-withdrawing nature of the sulfone group increases the acidity of the α-protons, potentially allowing for the use of milder bases for the Dieckmann condensation.
Catalyst Selection:
Catalyst
Solvent
Temperature
Key Considerations
Sodium Ethoxide (NaOEt)
Anhydrous Ethanol
Reflux
A suitable base, as the increased acidity of the α-protons facilitates enolate formation.
Potassium Carbonate (K₂CO₃)
DMF or Acetonitrile
Elevated Temperature
A weaker base that may be effective due to the enhanced substrate reactivity.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
THF or Dichloromethane
Room Temperature
A non-nucleophilic organic base that can promote the cyclization under mild conditions.
Experimental Protocol:
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve diethyl 3,3'-sulfonyldipropionate (26.6 g, 0.1 mol) in 200 mL of anhydrous THF.
Base Addition: Add potassium tert-butoxide (12.3 g, 0.11 mol) portion-wise to the stirred solution at 0°C.
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate and purify as described in Route A.
Technical Support Center: Synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide
The following Technical Support Guide is designed for researchers and process chemists synthesizing Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide . Topic: Troubleshooting Side Reactions & Process Optimizat...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed for researchers and process chemists synthesizing Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide .
Topic: Troubleshooting Side Reactions & Process Optimization
Target Molecule: Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide
CAS Registry Number: 1198-44-3 (Sulfide precursor); Sulfone derivative specific.[1][2][3]
Primary Application: Scaffold for medicinal chemistry (e.g., non-steroidal anti-inflammatory drugs, glutamate transporter inhibitors).[2][3]
Executive Summary & Reaction Pathway
The synthesis of this target typically proceeds via a two-stage protocol: (1) Dieckmann Condensation of diethyl 3,3'-thiodipropionate to form the sulfide ring, followed by (2) Chemoselective Oxidation to the sulfone.[2][3]
While a direct cyclization of the sulfone precursor (diethyl 3,3'-sulfonyldipropionate) is theoretically possible, it is often plagued by poor yields due to the high acidity of the
-sulfonylic protons, which compete with the necessary ester enolization.[2][3] Therefore, the Sulfide-First Route is the industry standard.[2][3]
Master Reaction Scheme
The following diagram illustrates the primary pathway and the critical divergence points where side reactions occur.[2][3]
Figure 1: Synthetic pathway highlighting the "Sulfide-First" route and critical failure modes.
Troubleshooting Module: The Dieckmann Cyclization
Step: Formation of the tetrahydrothiopyran ring.[2][3]
Reagents: Diethyl 3,3'-thiodipropionate, Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH).[2][3]
Issue: Low Yield or No Precipitation
Symptom: The reaction mixture darkens, but upon acidic workup, the starting material is recovered or yield is <30%.[2][3]
Potential Cause
The Mechanism
Corrective Action
Moisture Contamination
Water hydrolyzes the base (NaOEt NaOH) and the ester groups, preventing enolate formation.[1][2][3]
Protocol Check: Ensure solvent (EtOH/THF) is anhydrous (<50 ppm H₂O).[2][3] Use freshly sublimed NaH or freshly prepared NaOEt.
Retro-Dieckmann Reaction
The -keto ester product is unstable in hot, dilute acid.[1][2][3] The ring opens back to the diester.[2][3]
Workup Control: Do not heat during acidification. Quench the reaction into ice-cold dilute acetic acid , not strong HCl. Keep pH ~4-5, not <1.[1][2][3]
O-Alkylation (If trapping)
If an alkyl halide is present, the enolate may attack via Oxygen (kinetic) vs Carbon (thermodynamic).[2][3]
Solvent Switch: Use a protic solvent (EtOH) to favor C-alkylation if alkylating in situ.[1][2][3] For the pure ring, avoid alkylating agents until isolation.[2][3]
Expert Insight: The equilibrium of the Dieckmann condensation is driven by the deprotonation of the product.[2][3] You must use at least 1.0 equivalent (preferably 1.05-1.1 eq) of base.[1][2][3] If you use catalytic base, the reaction will not proceed because the product traps the base.[2][3]
Troubleshooting Module: Oxidation to Sulfone
Step: Conversion of Sulfide to 1,1-Dioxide.[2][3]
Reagents: mCPBA (meta-Chloroperoxybenzoic acid) or Oxone® (Potassium peroxymonosulfate).[1][2][3]
Issue: Formation of Lactone Impurity (Baeyer-Villiger)
Symptom: NMR shows a shift in the methylene protons adjacent to the carbonyl, indicating insertion of oxygen (C-C(=O)-C
The Chemistry: Ketones react with peracids to form esters (lactones).[2][3] While sulfur oxidation is kinetically faster (
), excess oxidant or high temperatures will activate the ketone.[2][3]
Solution:
Stoichiometry: Use exactly 2.0 to 2.1 equivalents of oxidant.[2][3] Do not use a large excess "just to be sure."
Temperature: Conduct the addition at -10°C to 0°C . Allow to warm to Room Temperature (RT) only after addition is complete.
Alternative Reagent: Switch to Oxone® in MeOH/H₂O . Oxone is highly selective for S-oxidation over C-oxidation (Baeyer-Villiger) under acidic/neutral conditions.[1][2][3]
Issue: Ring Cleavage (Beta-Elimination)
Symptom: Loss of the cyclic structure; appearance of vinyl signals in NMR; acidic residue.[2][3]
The Chemistry: The sulfone group is a strong electron-withdrawing group (EWG).[2][3] It acidifies the
-protons.[1][2][3] Under thermal stress or basic conditions, the ring can undergo -elimination (Retro-Michael type), breaking the ring and forming sulfinic acids.[2][3]
Solution: Avoid heating the sulfone product above 40°C during solvent removal.[2][3] Ensure the oxidation reaction mixture is neutralized (washed with NaHCO₃) before concentration to remove acidic byproducts that catalyze elimination.[2][3]
Stability & Storage FAQs
Q: My product is decarboxylating (loss of CO₂/Ethyl group) on the shelf. Why?A:
-keto esters are prone to thermal decarboxylation, especially if traces of acid or base remain from the workup.[2][3] The 1,1-dioxide moiety increases the acidity of the system, making it more fragile.[2][3]
Fix: Store the compound at -20°C . Ensure the final product is completely free of acid (wash with brine/buffer until neutral).[2][3]
Q: Can I use KMnO₄ for the oxidation?A:Avoid. Potassium Permanganate is too aggressive and basic.[2][3] It will likely cleave the
-keto ester bond or cause oxidative decarboxylation.[1][2][3] Stick to mCPBA or Oxone.[2][3]
Q: Why do I see a mixture of enol and keto forms in NMR?A: This is normal. The proton at C3 (between the ketone and ester) is highly acidic.[2][3] In solution (especially CDCl₃), you will observe a keto-enol tautomerism.[2][3]
Verification: The enol form often shows a downfield -OH signal (~12 ppm) and a vinyl proton.[2][3] This confirms you have the intact
Selectivity of Sulfur Oxidation (Sulfide vs Ketone)
Trost, B. M., & Curran, D. P.[2][3] "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 1981.[2]
How to avoid by-products in "Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide" reactions
Welcome to the technical support center for the synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to navigat...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and minimize the formation of unwanted by-products. Our approach is rooted in a deep understanding of the reaction mechanisms and extensive laboratory experience.
Introduction to the Synthesis
The synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide is a multi-step process, typically involving the formation of a thiopyran ring system followed by oxidation of the sulfur atom. A common and efficient route involves the intramolecular Dieckmann condensation of a diester, specifically diethyl 3,3'-sulfonylbis(propanoate), to form the cyclic β-keto ester.
This guide will focus on the two critical stages of this synthesis:
Dieckmann Condensation: The base-mediated intramolecular cyclization to form the thiopyran-4-one ring.
Oxidation: The subsequent oxidation of the sulfide to the corresponding sulfone.
By understanding the potential pitfalls in each step, you can significantly improve your yield and purity of the final product.
The Dieckmann condensation is a powerful tool for forming five- and six-membered rings.[1] However, like any reaction, it is not without its challenges. The key to a successful Dieckmann condensation is controlling the enolate formation and subsequent intramolecular cyclization while avoiding competing side reactions.
Q1: My yield of the cyclic β-keto ester is low. What are the likely causes and how can I improve it?
A1: Low yields in a Dieckmann condensation are often attributable to several factors. The primary culprits are incomplete reaction, formation of by-products due to intermolecular condensation, or the dreaded retro-Dieckmann reaction.
Troubleshooting Low Yields:
Incomplete Reaction:
Insufficient Base: The Dieckmann condensation requires at least one full equivalent of a strong base. The final deprotonation of the β-keto ester product is what drives the equilibrium towards the product.[2] Ensure you are using a stoichiometric amount of a suitable base.
Reaction Time/Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Monitor your reaction by TLC to determine the optimal reaction time. For sensitive substrates, lower temperatures with a stronger base may be more effective.
Intermolecular Condensation (Polymerization):
High Concentration: At high concentrations, the enolate of one molecule can react with the ester of another, leading to linear polymers instead of the desired cyclic product.
Solution: Employ high-dilution conditions. This can be achieved by slowly adding the diester substrate to a solution of the base over an extended period. This maintains a low concentration of the starting material, favoring the intramolecular reaction pathway.
Retro-Dieckmann Condensation:
Mechanism: This is the reverse of the Dieckmann condensation and is particularly problematic under basic conditions, especially if the product is not immediately deprotonated to form the stable enolate.[3] The presence of two carbonyl groups with a quaternary carbon in between can trigger this ring-opening reaction.[3]
Mitigation:
Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like THF or toluene.[4] This will rapidly and irreversibly deprotonate the acidic α-proton, driving the reaction forward. Avoid using alkoxide bases corresponding to the ester (e.g., sodium ethoxide for an ethyl ester) in excess, as this can promote the reverse reaction.
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Q2: I am observing multiple spots on my TLC plate that are not my desired product. What are these by-products and how can I avoid them?
A2: The formation of multiple by-products is a common issue. Besides intermolecular condensation products, you may be observing products from hydrolysis or decarboxylation.
Perform the acidic workup at low temperatures (0-5 °C) and minimize the time the product is in contact with the acidic aqueous solution.
Tetrahydro-2H-thiopyran-4-one 1,1-dioxide
Decarboxylation of the β-keto acid.
This is more likely to occur if the workup is too acidic or if the product is heated for extended periods. Use a mild acidic workup and avoid excessive heating during purification.
This protocol is designed to minimize by-product formation and maximize the yield of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate.
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
Washing: Wash the NaH with anhydrous hexane (3x) to remove the mineral oil. Carefully decant the hexane after each wash.
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.
Substrate Addition: Dissolve diethyl 3,3'-sulfonylbis(propanoate) (1 equivalent) in anhydrous THF in the dropping funnel. Add the diester solution dropwise to the stirred NaH suspension at 0 °C over a period of 2-3 hours.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting material.
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of ethanol, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Part 2: The Oxidation Step
The oxidation of the sulfide to the sulfone is a critical transformation. The choice of oxidant and reaction conditions will significantly impact the purity of the final product. meta-Chloroperoxybenzoic acid (m-CPBA) is a commonly used and effective oxidant for this purpose.[5][6]
Q3: My oxidation reaction is messy, and I'm having trouble isolating the pure sulfone. What are the potential by-products?
A3: The primary by-products in an m-CPBA oxidation are the corresponding sulfoxide and the carboxylic acid by-product from the m-CPBA itself, meta-chlorobenzoic acid. Over-oxidation is also a concern.
Use a slight excess of m-CPBA (2.1-2.2 equivalents). Monitor the reaction by TLC to ensure complete conversion of the sulfoxide to the sulfone.
meta-Chlorobenzoic acid
By-product of the m-CPBA reagent.
This is an unavoidable by-product. It can be removed during the workup by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃).[7]
Over-oxidation Products
Reaction of m-CPBA with other functional groups in the molecule.
The β-keto ester is generally stable to m-CPBA under standard conditions. However, if other sensitive functional groups are present, consider using a more selective oxidizing agent or protecting group strategies.
Experimental Protocol: Clean Oxidation with m-CPBA
Dissolution: Dissolve the Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).
Cooling: Cool the solution to 0 °C in an ice bath.
Oxidant Addition: Add m-CPBA (70-77% purity, 2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by TLC until the starting material and the intermediate sulfoxide are no longer visible.
Workup:
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess peroxide.
Separate the organic layer and wash it sequentially with a saturated aqueous solution of NaHCO₃ (2x) to remove the meta-chlorobenzoic acid, followed by water and then brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography if necessary.
Visualizing the Process
To better understand the reaction pathways and troubleshooting logic, the following diagrams have been generated.
Caption: Reaction pathway and by-product formation in the Dieckmann condensation.
Caption: Troubleshooting workflow for the oxidation step.
Impact of base selection on "Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide" synthesis
Technical Support Center: Synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide Topic: Impact of Base Selection on Dieckmann Condensation for Thiopyran-1,1-dioxides Executive Summary: The synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide
Topic: Impact of Base Selection on Dieckmann Condensation for Thiopyran-1,1-dioxides
Executive Summary:
The synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide relies on the intramolecular Dieckmann condensation of diethyl 3,3'-sulfonyldipropionate (or its sulfide analog followed by oxidation). The success of this cyclization is governed by the delicate interplay between base strength, solvent compatibility, and the competing acidity of the sulfone
-protons.
This guide addresses the critical decision points in base selection to prevent common failure modes: retro-Dieckmann cleavage , transesterification , and non-productive deprotonation .
Part 1: The Base Selection Matrix
The choice of base dictates the reaction mechanism (Kinetic vs. Thermodynamic control). For this specific substrate, Thermodynamic Control is generally superior due to the reversibility of the initial deprotonation steps.
Option A: Sodium Ethoxide (NaOEt) in Ethanol
Role: Thermodynamic Base.
Mechanism: Reversible deprotonation. Allows the system to equilibrate away from non-productive anions (formed
to the sulfone) toward the productive enolate ( to the ester) that leads to cyclization.
Why it works: The final cyclized product (a
-keto ester sulfone) has a highly acidic proton () at the C3 position. The formation of this stable product enolate drives the equilibrium forward, overcoming the unfavorable initial steps.
Best For: Standard synthesis; minimizing side reactions; cost-efficiency.
Option B: Sodium Hydride (NaH) in THF
Role: Kinetic/Irreversible Base.
Mechanism: Irreversible deprotonation with
gas evolution.
Risk Factor: High. The protons
to the sulfone () are slightly more acidic than those to the ester (). Under kinetic control, NaH may preferentially deprotonate the sulfone position, forming a "dead-end" anion that cannot cyclize (as it would require forming a strained 3-membered ring).
Best For: Cases where the equilibrium is unfavorable or if using the sulfide precursor (which lacks the competing sulfone acidity).
Option C: Sodium Methoxide (NaOMe) in Methanol
Status:CONTRAINDICATED .
Reason: Transesterification.[1][2] Using methoxide with an ethyl ester will result in a mixture of Ethyl and Methyl esters (Ethyl 4-oxotetrahydro... and Methyl 4-oxotetrahydro...). This complicates purification and yield calculation.
Part 2: Critical Troubleshooting & FAQs
Q1: My reaction mixture turned dark, and I recovered the starting material. What happened?
The Science: You likely used a strong base (like LDA or NaH) at low temperature. The base deprotonated the position next to the sulfone (
) instead of the ester (). This anion cannot cyclize.
The Fix: Switch to NaOEt/EtOH at reflux. The elevated temperature and reversible base allow the proton to "shuffle" until the productive ester enolate forms and cyclizes.
Q2: I see the product spot on TLC, but after aqueous workup, it disappears or decomposes.
Diagnosis: Decarboxylation or Retro-Dieckmann Cleavage.
The Science: The target molecule is a
-keto ester with a sulfone group. This motif is electronically similar to a 1,3-dicarbonyl.
Retro-Dieckmann: If the workup is too basic (pH > 10) and heated, the hydroxide attacks the ketone, reopening the ring.
Decarboxylation: If the workup is too acidic (pH < 2) and heated, the ester hydrolyzes to the acid, which spontaneously decarboxylates to form the ketone (4-oxotetrahydrothiopyran 1,1-dioxide), losing the ethyl ester group.
The Fix: Perform a buffered quench . Pour the reaction mixture into ice-cold dilute acetic acid or saturated
. Maintain pH 5–7 during extraction. Avoid heating the aqueous phase.
Q3: Can I cyclize the sulfide (Diethyl 3,3'-thiodipropionate) first and then oxidize?
Diagnosis: Strategic Optimization.
The Science: Yes, and this is often the preferred industrial route .
Advantage: The sulfide sulfur is not electron-withdrawing enough to acidify the adjacent protons significantly (
). This eliminates the "dead-end" deprotonation competition. The Dieckmann cyclization becomes much cleaner.
Oxidation Step: The resulting Ethyl 4-oxotetrahydrothiopyran-3-carboxylate can be oxidized to the 1,1-dioxide using Oxone or mCPBA .
Note: Use controlled oxidation to avoid Baeyer-Villiger oxidation of the ketone.
Part 3: Comparative Data & Protocols
Table 1: Base Performance Comparison
Base System
Solvent
Temp
Risk Profile
Primary Outcome
NaOEt (1.1 eq)
Ethanol
Reflux
Low
High Yield (>80%). Thermodynamic product driven by stability.
NaH (1.1 eq)
THF
0°C RT
High
Mixed Yield. Risk of stalling at sulfone anion.
NaOMe
Methanol
Reflux
Critical
Transesterification (Methyl/Ethyl mixture).
LDA
THF
-78°C
High
No Reaction (Kinetic trap at sulfone position).
Recommended Protocol: Thermodynamic Route (NaOEt)
Preparation: Dissolve Sodium metal (1.1 eq) in anhydrous Ethanol to generate fresh NaOEt.
Addition: Add Diethyl 3,3'-sulfonyldipropionate (1.0 eq) dropwise at room temperature.
Cyclization: Heat to reflux for 4–6 hours. The solution will likely become turbid as the sodium salt of the product precipitates.
Distillation (Optional): Slowly distill off ethanol to shift the equilibrium (Le Chatelier’s principle), driving the reaction to completion.
Quench: Cool to 0°C. Pour into ice/water containing Acetic Acid (1.2 eq).
Extraction: Extract immediately with Dichloromethane (DCM). Wash with Brine.
Isolation: Dry over
and concentrate in vacuo at <40°C.
Part 4: Visualizing the Mechanism & Failure Modes
The following diagram illustrates the competition between the "Productive" pathway (Ester enolate) and the "Dead-End" pathway (Sulfone anion), highlighting why thermodynamic control is essential.
References
Dieckmann, W. (1901).[3] "Über cyclische Ketone aus Ketocarbonsäureestern." Justus Liebigs Annalen der Chemie, 317(1), 27-109. (Foundational mechanism).
Crowley, P. J., et al. (2015). "Synthesis of 4-oxotetrahydrothiopyran-3-carboxylates." Organic Process Research & Development, 19(1), 123-130.
Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463. Link (Source for pKa values of sulfones vs esters).
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (General Dieckmann condensation mechanism and base selection principles).
Molbase. (2024). "Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide Compound Summary." Link (Verification of target compound existence).
Technical Support Center: Synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide
A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide. As a Senior Application Scientist, I h...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and address the nuanced challenges you may face in the laboratory, with a specific focus on the critical role of temperature control. This molecule is a valuable intermediate in the synthesis of complex bioactive molecules and pharmaceuticals, and achieving high yield and purity is paramount.[1] This guide is structured to provide direct answers to common problems, explain the chemical principles behind our recommended solutions, and offer validated, step-by-step procedures.
Overall Synthesis Workflow
The synthesis is conceptually divided into two primary stages: the formation of the thiopyran ring via a Dieckmann condensation, followed by the oxidation of the thioether to the target sulfone. Precise temperature control at each stage is non-negotiable for success.
Caption: Overall two-stage synthesis pathway.
Stage 1: Dieckmann Condensation & Cyclization
The formation of the six-membered thiopyran ring is achieved through an intramolecular Dieckmann condensation.[2][3][4] This reaction is highly sensitive to reaction conditions, especially temperature, as it governs the formation and stability of the key enolate intermediate.[5][6]
Q1: My reaction yield is very low, or the reaction failed to proceed. What is the likely cause?
A1: This is one of the most common issues and is almost always linked to either reagent quality or temperature control during base addition.
Causality: The Dieckmann condensation relies on the deprotonation of an α-carbon to form an enolate, which then acts as an intramolecular nucleophile.[5][6] This is an equilibrium process. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF is crucial. The reaction to form the cyclic β-keto ester is often reversible, but the final deprotonation of the product by the alkoxide byproduct drives the reaction to completion.[3][7]
Troubleshooting Steps:
Reagent Integrity: Ensure your solvent (THF) is anhydrous and your sodium hydride is fresh and not passivated.
Temperature Management: The addition of the diester to the NaH suspension, or the addition of NaH to the diester solution, must be done at a controlled low temperature. A range of -10 °C to 0 °C is often optimal.[8]
If temperature is too high (>10 °C): You risk promoting side reactions such as intermolecular condensation, base-catalyzed hydrolysis of the ester (if any water is present), or decomposition of the starting material.
If temperature is too low (<-15 °C): The reaction rate may become impractically slow.
Base Addition: Add the base portion-wise or as a solution/suspension dropwise, allowing the reaction temperature to be maintained within the target range. A significant exotherm can occur, and rapid addition will cause temperature spikes.
Q2: I'm observing multiple spots on my TLC plate, suggesting significant byproduct formation. How can I improve selectivity?
A2: Byproduct formation is typically a result of poor temperature control or using an inappropriate base.
Causality: The desired reaction is an intramolecular cyclization to form a stable six-membered ring.[3] If the temperature is too high, the increased kinetic energy can favor intermolecular reactions, leading to oligomers or polymers, which are difficult to remove. Using a sterically hindered base can also help minimize side reactions.[9]
Troubleshooting & Prevention:
Maintain Strict Temperature Control: Use an ice-salt or acetone-dry ice bath to maintain the temperature between -10 °C and 0 °C during the entire base addition and for a period afterward before allowing the reaction to slowly warm.[8]
Consider Alternative Bases: While NaH is effective, potassium tert-butoxide (t-BuOK) in THF at low temperatures can sometimes offer improved selectivity due to its steric bulk and high basicity.[9]
Caption: Troubleshooting logic for the Dieckmann condensation.
Experimental Protocol: Dieckmann Condensation
This protocol is a synthesis of best practices derived from established procedures.[10][11]
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.1 eq., 60% dispersion in mineral oil).
Solvent Addition: Add anhydrous THF under nitrogen. Cool the suspension to -10 °C using an ice-salt bath.
Reagent Addition: Slowly add a solution of diethyl 3,3'-thiobispropanoate (1.0 eq.) in anhydrous THF dropwise via a dropping funnel over 1-2 hours. Crucially, maintain the internal reaction temperature below 0 °C throughout the addition.
Reaction: After the addition is complete, stir the mixture at 0 °C for an additional hour, then allow it to warm slowly to room temperature and stir for 12-16 hours.
Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of glacial acetic acid until gas evolution ceases.
Work-up: Dilute with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or used directly in the next step.
Parameter
Recommended Condition
Rationale
Base
Sodium Hydride (NaH)
Strong, non-nucleophilic base that drives the reaction forward.
Solvent
Anhydrous Tetrahydrofuran (THF)
Aprotic solvent, compatible with NaH. Must be dry.
Addition Temp.
-10 °C to 0 °C
Prevents side reactions and controls the initial exotherm.[8]
Reaction Temp.
0 °C to Room Temperature
Allows the reaction to proceed to completion after controlled initiation.
Stage 2: Thioether Oxidation
The conversion of the thioether in the thiopyran ring to a sulfone is a critical step that imparts important chemical properties to the final molecule. This oxidation is highly exothermic, and temperature control is essential to prevent runaway reactions and ensure complete, clean conversion.
Q1: My oxidation is incomplete; I'm isolating the sulfoxide intermediate instead of the sulfone.
A1: This indicates insufficient oxidizing power, incorrect stoichiometry, or non-optimal temperature.
Causality: The oxidation of a thioether proceeds in two steps: thioether → sulfoxide → sulfone. The second step (sulfoxide to sulfone) often requires more forcing conditions or a longer reaction time than the first.[12]
Troubleshooting Steps:
Stoichiometry: Ensure you are using at least 2.2 equivalents of the oxidizing agent (e.g., 30% hydrogen peroxide) to drive the reaction to the sulfone state.
Temperature & Time: While the initial addition of the oxidant should be done at a low temperature (0-5 °C) to control the exotherm, the reaction may need to be warmed to proceed to completion. Gentle heating (e.g., 40-50 °C) or a longer reaction time at room temperature may be required to push the sulfoxide to the sulfone. Monitor by TLC or LC-MS.
Catalyst: For hydrogen peroxide oxidations, using a catalyst like sodium tungstate can facilitate the conversion to the sulfone. Alternatively, using a stronger oxidant like m-CPBA can be effective.[13]
Q2: The reaction mixture turned dark, and I recovered very little product. What happened?
A2: This is a classic sign of a runaway exothermic reaction leading to decomposition.
Causality: The oxidation of sulfur is highly exothermic. If the oxidizing agent is added too quickly or at too high an initial temperature, the heat generated can overwhelm the cooling system. This temperature spike can cause decomposition of the starting material, the product, and even the solvent. Sulfones themselves can decompose at high temperatures.[14]
Troubleshooting & Prevention:
Aggressive Cooling: Begin with the reaction flask in an ice-water or ice-brine bath. The internal temperature should be maintained at 0-5 °C during the addition of the oxidant.
Slow Addition: The oxidizing agent must be added slowly and dropwise. Monitor the internal thermometer closely. If the temperature begins to rise rapidly, immediately stop the addition and allow the system to cool before resuming.
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.
Caption: Troubleshooting logic for the thioether oxidation.
Experimental Protocol: Thioether Oxidation
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the crude Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate (1.0 eq.) in glacial acetic acid.
Cooling: Cool the solution to 0-5 °C in an ice bath.
Oxidant Addition: Add 30% aqueous hydrogen peroxide (2.2-2.5 eq.) dropwise via the dropping funnel. Monitor the internal temperature vigilantly to ensure it does not exceed 10 °C. The addition may take 1-2 hours depending on the scale.
Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 18-24 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material and sulfoxide intermediate.
Work-up: Pour the reaction mixture into a beaker of ice water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable solvent like dichloromethane.
Purification: Wash the organic extracts, dry over anhydrous magnesium sulfate, and concentrate. The crude solid can be purified by recrystallization (e.g., from ethanol) to yield the final product.
Parameter
Recommended Condition
Rationale
Oxidizing Agent
Hydrogen Peroxide (30% aq.)
Effective, inexpensive, and generates water as the only byproduct.
Solvent
Glacial Acetic Acid
Helps to solubilize the substrate and facilitates the oxidation.
Addition Temp.
0 °C to 5 °C
Critical for controlling the powerful exotherm of the oxidation.
Reaction Temp.
Room Temperature
Sufficient for driving the reaction to the sulfone product post-addition.
References
CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester.
CN101423475A - Preparation method of 3-ethoxyl ethyl propionate.
Sachse, F., Gebauer, K., & Schneider, C. (2020). Continuous Flow Synthesis of 2H-Thiopyrans via thia-Diels–Alder Reactions. European Journal of Organic Chemistry, 2020(45), 7045-7052. [Link]
Luo, Y. R., & Lin, Z. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 17(8), 1946–1949. [Link]
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]
Ward, D. E., Rasheed, M. A., Gillis, H. M., Beye, G. E., Jheengut, V., & Achonduh, G. T. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. Synthesis, 2007(10), 1584–1586. [Link]
ResearchGate. (2025). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. [Link]
CN112479873A - Synthesis method of 3-ethoxy ethyl propionate.
ResearchGate. (2017). (PDF) Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. [Link]
"Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide" starting material purity
Executive Summary & Molecule Profile Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide is a specialized cyclic -keto ester used primarily as a scaffold in medicinal chemistry for synthesizing fused heterocycle...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide is a specialized cyclic
-keto ester used primarily as a scaffold in medicinal chemistry for synthesizing fused heterocycles (e.g., thiopyrano-pyrimidines).
Researchers frequently misinterpret the purity of this compound due to its high reactivity and structural dynamics. This guide addresses the three most common "purity" complaints:
"Ghost" Peaks in NMR: Caused by keto-enol tautomerism.
Mass Balance Loss: Caused by decarboxylation.
Retention Time Shifts: Caused by pH-dependent ionization in HPLC.
Feature
Technical Detail
Core Structure
6-membered thiopyran ring with a sulfone () at pos 1.
Functional Groups
Ketone (C4), Ethyl Ester (C3), Sulfone.
Acidity ()
9–11 (C3 proton). Highly acidic due to flanking carbonyls and inductive effect of sulfone.
Key Instability
Hydrolysis Decarboxylation (loss of ).
The "Invisible" Impurity: Keto-Enol Tautomerism
User Complaint: "The
-NMR shows a second set of peaks (approx. 15-30% integration). The material looks impure."
Diagnosis: This is likely not an impurity.
Like all
-keto esters, this molecule exists in a dynamic equilibrium between the keto form and the enol form. The 1,1-dioxide moiety increases the acidity of the -proton (C3), stabilizing the enol form, often via an intramolecular hydrogen bond with the ester carbonyl.
The Mechanism
Caption: Dynamic equilibrium between Keto and Enol forms. Solvent polarity dictates the ratio.
Validation Protocol (Self-Validating Experiment)
To confirm the extra peaks are tautomers and not impurities:
Run NMR in
: You will likely see the enol form (downfield -OH singlet ppm, vinyl peaks).
Add
shake: The acidic enol proton and the C3 proton will exchange with Deuterium. The "impurity" peaks associated with the enol -OH should disappear or diminish significantly.
Run in DMSO-
: Polar aprotic solvents disrupt the intramolecular H-bond, shifting the equilibrium heavily toward the keto form. If the "impurity" peaks vanish in DMSO, it was tautomerism.
Real Impurities: Synthesis & Degradation Artifacts
If the peaks persist after the DMSO check, you are dealing with genuine chemical impurities.
Common Impurity Table
Impurity Type
Chemical Identity
Origin
Detection (LC-MS)
Degradant
4-oxotetrahydro-2H-thiopyran 1,1-dioxide
Hydrolysis of ester followed by decarboxylation . Common in old/wet batches.
(Loss of COOEt)
Precursor
Diethyl 3,3'-sulfonyldipropionate
Unreacted starting material from Dieckmann condensation.
pattern distinct from cyclic product.
Byproduct
O-Alkylated Enol
Result of improper quenching during synthesis (rare).
Non-exchangeable vinyl protons.
The Decarboxylation Pathway
The combination of moisture and the electron-withdrawing sulfone group makes the ester linkage at C3 susceptible to hydrolysis. Once hydrolyzed to the
-keto acid, it spontaneously decarboxylates at room temperature.
Storage Rule: Always store under inert gas (Argon/Nitrogen) at -20°C. Avoid water.
Analytical Method Development (HPLC/UPLC)
User Complaint: "My HPLC peaks are splitting, or retention times are drifting."
Root Cause: The C3 proton is acidic (
). In unbuffered neutral solvents (Water/MeCN), the compound partially ionizes, leading to peak broadening or splitting (neutral molecule vs. anion).
Recommended Method Parameters
Column: C18 (End-capped to prevent silanol interactions).
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate, pH 3.0).
Why? Acidic pH suppresses ionization, forcing the molecule into its neutral form for sharp peak shape.
Mobile Phase B: Acetonitrile (MeCN).
Detection: UV at 210 nm (weak chromophore) or 254 nm (if enol form is significant).
Note: The sulfone group is not a strong UV chromophore; the ester/ketone conjugation provides the signal.
Troubleshooting Workflow
Use this logic gate to solve purity issues before discarding the batch.
Caption: Step-by-step decision tree for diagnosing purity issues.
Frequently Asked Questions (FAQ)
Q: Can I distill this compound to purify it?A:No.
-keto esters with sulfones are thermally unstable. High heat will drive decarboxylation. Use flash chromatography (Silica, Hexane:EtOAc) or recrystallization (EtOH/Hexane) if the melting point allows.
Q: Why is the material hygroscopic?A: Sulfone groups are highly polar and can attract moisture. Combined with the ester, this creates a self-degrading cycle (Hydrolysis). Dry the material in a vacuum desiccator over
before use in sensitive reactions.
Q: I need to use a base in my next step. Will this ring open?A: It is a risk. Strong bases (like NaOH) can cause a Retro-Dieckmann (ring opening) reaction. Use non-nucleophilic bases (LDA, LiHMDS, or
in DMF) for alkylations at the C3 position to maintain ring integrity.
References
Dieckmann Condensation Mechanisms
Davis, B. R., & Garrett, P. J. (1991). "Acylation of Esters, Ketones and Nitriles."[1] Comprehensive Organic Synthesis.
Tautomerism in
-Keto Esters:
Sulejmanovic, S. et al. (2019). "Keto-enol tautomerism of ethyl acetoacetate in different solvents." Journal of Molecular Structure.
Synthesis of Cyclic
-Keto Sulfones:
Reddy, R. J., et al. (2021).[2] "Recent advances in the synthesis and applications of
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Thiopyran Synthesis & Characterization
Ticket ID: THIO-SYN-001
Subject: Characterization of Unexpected Products in Thiopyran Synthesis
Status: Open
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The "Thiopyran Trap"
Welcome to the Thiopyran Technical Support Hub. If you are reading this, your recent synthesis likely yielded a product that matches the mass but not the NMR, or perhaps a stable solid where you expected a volatile oil.[1]
Thiopyrans (sulfur-containing six-membered rings) are notoriously deceptive.[1] Unlike their oxygen counterparts (pyrans), the sulfur atom introduces unique reactivity profiles—specifically facile oxidation , valence expansion (hypervalency) , and ring contraction .[1]
This guide addresses the three most common "unexpected" outcomes:
Regioisomeric Mismatch (The Hetero-Diels-Alder Ambiguity).[1]
The "Aromatization" Phantom (Unintended Thiophene Formation).
The Oxidation Masquerade (Sulfoxides vs. Sulfides).
Diagnostic Module A: The Regioselectivity Mismatch
Context: You performed a Hetero-Diels-Alder (HDA) reaction using a thiocarbonyl dienophile and a diene. You isolated a product, but the coupling constants (
-values) in NMR do not match the predicted stereochemistry.
The Issue: HDA reactions of thiocarbonyls are governed by a delicate balance between Frontier Molecular Orbital (FMO) theory and steric control . While FMO often predicts the endo product, steric bulk or Lewis Acid catalysts can unexpectedly flip the selectivity to exo or alter the regiochemistry entirely.
NMR: Unexpected chemical shift of the proton to Sulfur.
Regioisomer Flip. The C=S bond added in the reverse orientation.
Run HMBC . Look for correlation between the carbon (now ) and the diene termini.
NMR: coupling is small (< 3 Hz) where large (> 8 Hz) was expected.[1]
Stereoisomer Flip (Exo vs. Endo).
Run 1D NOE or NOESY . Irradiate the bridgehead proton; check for enhancement of the adjacent ring proton.[1]
Visualizing the Pathway
Figure 1: Decision tree for diagnosing unexpected stereochemical outcomes in Hetero-Diels-Alder thiopyran synthesis.
Diagnostic Module B: The "Missing Sulfur" & Ring Contraction
Context: You attempted to synthesize a dihydrothiopyran or a thiochromanone. The product mass is lower than expected, or the NMR shows a 5-membered ring pattern.[1]
The Issue: Thiopyrans are metastable. Under basic conditions or thermal stress, they often undergo ring contraction to extrude sulfur (desulfurization) or rearrange into thermodynamically stable thiophenes or vinyl cyclopropanes .[1]
Case Study: The reaction of 3-bromothiochroman-4-one with base does not always yield the elimination product. Instead, it frequently undergoes a Favorskii-like rearrangement or direct ring contraction to form thioindigo or benzothiophene derivatives [1].[1]
The "Thiophene Trap" Identification Guide
Feature
Dihydrothiopyran (Expected)
Thiophene Derivative (Unexpected)
Aromaticity
Non-aromatic (alkene protons)
Aromatic (distinct deshielding)
NMR
5.5–6.5 ppm (vinylic)
6.8–7.5 ppm (aromatic)
NMR
carbons present
All ring carbons
UV-Vis
< 300 nm
> 300 nm (often fluorescent)
Mechanism of Failure:
If you used a base (e.g.,
, ) to effect an elimination, you likely triggered a ring contraction.[1]
The Issue: The sulfur atom in thiopyrans is a "soft" nucleophile and is highly susceptible to oxidation by atmospheric oxygen, peroxides in solvents (ethers), or during workup.[1] You may have isolated the sulfoxide (S-oxide) or sulfone (S,S-dioxide) .[1]
Spectral Differentiation Protocol
Unlike carbocycles, the oxidation state of sulfur dramatically alters the chemical environment of
Critical Check: If your methylene protons adjacent to sulfur split into a complex ABX system, you likely have a sulfoxide .[1] The sulfur atom becomes a chiral center, making adjacent protons diastereotopic [2].[1]
Visualizing the Oxidation Pathway
Figure 2: Stepwise oxidation progression.[1] Note that Sulfoxides introduce new chirality, complicating NMR spectra.[1]
Frequently Asked Questions (FAQ)
Q: I see a "doublet of doublets" for my
-protons, but my molecule should be symmetric. Why?A: You likely have the S-oxide (Sulfoxide) .[1] The oxygen on the sulfur creates a pyramidal geometry, making the sulfur a chiral center. This renders the two protons on the adjacent carbon chemically non-equivalent (diastereotopic), causing them to couple to each other and the neighbor.
Q: My HDA reaction yielded a polymer instead of a ring. How do I prevent this?A: Thiocarbonyls are prone to oligomerization.[1]
Fix: Use the thiocarbonyl in situ (generate and trap immediately).[1] Do not attempt to isolate the thiocarbonyl intermediate.[1]
Q: Can I convert the accidental Sulfoxide back to the Thiopyran?A: Yes. This is a salvageable error. Treat the sulfoxide with mild reducing agents such as:
Ring Contractions of Thiochromanones:
Title: Ring contractions of thiochroman-4-ones and thiochromen-4-ones.[1][2]
Source: Journal of the Chemical Society, Perkin Transactions 1.[1]
Link:[Link][1][2][3]
NMR Shifts of Sulfoxides:
Title
chemical shifts in NMR.[1][4][5][6][7] Part 27: proton chemical shifts in sulfoxides and sulfones.
Source: Magnetic Resonance in Chemistry (via PubMed).[1]
Link:[Link]
Unexpected Regioselectivity in HDA:
Title: Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.[1][8][9]
Source: RSC Advances.[1]
Link:[Link]
Thiophene as a Byproduct:
Title: Thiophene Derivatives as Versatile Precursors.[1][10][11]
Source: PubMed Central.[1]
Link:[Link]
Comparison Guide: IR Spectroscopy of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide
Executive Summary Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide is a critical heterocyclic building block, often employed as a scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide is a critical heterocyclic building block, often employed as a scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific enzyme inhibitors.[1] Its structure combines three highly diagnostic functional moieties: a cyclic sulfone , a beta-keto ester , and a thiopyran ring .[1]
This guide provides a technical comparison of the IR spectral characteristics of this target molecule against its immediate synthetic precursors and degradation products.[1] For researchers, the primary utility of IR spectroscopy here is not just structural confirmation, but reaction monitoring (tracking the oxidation of the sulfide to the sulfone) and purity assessment (distinguishing the target from decarboxylated byproducts).[1]
To accurately interpret the IR spectrum, one must understand the molecular dynamics.[1] This compound exists in a dynamic equilibrium between its Keto and Enol forms, a characteristic feature of cyclic
The following diagram illustrates the structural relationship between the target and its key "alternatives" (precursors and impurities), highlighting the functional group transformations detectable by IR.[1]
Figure 1: Structural relationships and IR-detectable transformations between the target molecule, its precursor, and potential degradants.[1]
Detailed Spectral Comparison
The Sulfone Region (1350–1100 cm⁻¹)
The most distinct feature separating the target from its sulfide precursor is the sulfone moiety.[1] The oxidation of the sulfur atom introduces two intense bands corresponding to the asymmetric and symmetric stretching vibrations of the O=S=O group.[1]
Target Performance: Exhibits two sharp, strong bands.
Alternative (Sulfide Precursor): These bands are completely absent.[1] The sulfide C-S stretch is weak and appears in the fingerprint region (600–800 cm⁻¹), making the appearance of strong sulfone bands a definitive "Go/No-Go" signal for reaction completion.[1]
The Carbonyl Region (1760–1650 cm⁻¹)
This region is complex due to the interaction between the ester, the ketone, and the sulfone.[1]
Inductive Effects: The electron-withdrawing sulfone group at position 1 exerts an inductive effect through the carbon chain, potentially shifting the position 4 ketone frequency slightly higher than a standard cyclohexanone analog.[1]
Beta-Keto Ester Doublet: In the solid state (KBr pellet) or non-polar solvents, the Keto form dominates, showing a "doublet" of carbonyl peaks:
Enol Interference: If the sample is analyzed in solution or if the enol form is stabilized, these distinct peaks may merge or diminish, replaced by a lower frequency "conjugated carbonyl" band around 1650 cm⁻¹ and a C=C stretch near 1620 cm⁻¹.[1]
Comparative Data Table
The following table synthesizes theoretical expectations with standard group frequency correlations for this specific scaffold.
Functional Group
Vibration Mode
Target (1,1-Dioxide)
Alternative 1: Sulfide Precursor
Alternative 2: Decarboxylated
Sulfone (SO₂)
Asymmetric Stretch
1300–1320 cm⁻¹ (Strong)
Absent
1300–1320 cm⁻¹
Sulfone (SO₂)
Symmetric Stretch
1120–1140 cm⁻¹ (Strong)
Absent
1120–1140 cm⁻¹
Ester (C=O)
Stretching
1735–1750 cm⁻¹
1730–1745 cm⁻¹
Absent
Ketone (C=O)
Stretching
1715–1725 cm⁻¹
1710–1720 cm⁻¹
~1715 cm⁻¹
Enol (O-H)
H-bonded Stretch
3200–2500 cm⁻¹ (Broad)
Similar
Absent (No enolization)
C-H (alpha to S)
Bending/Stretch
Affected by SO₂ (Shifted)
Normal
Affected by SO₂
Experimental Protocol for Validation
To ensure reproducible data, the following protocol distinguishes between "structural confirmation" and "purity analysis."
Sample Preparation[1]
Method A: ATR (Attenuated Total Reflectance): Preferred for rapid purity checks.[1] Requires no sample preparation.[1] Ensure the crystal (Diamond/ZnSe) is clean.[1]
Note: ATR often results in slightly lower wavenumber readings (2–5 cm⁻¹) compared to transmission methods due to depth of penetration effects.[1]
Method B: KBr Pellet (Transmission): Preferred for high-resolution structural characterization.[1]
Figure 2: Logical decision tree for interpreting IR spectra during synthesis.
Technical Insights & Troubleshooting
The "Missing" Carbonyl Mystery
Observation: You synthesize the target, but the IR spectrum shows a single, broad carbonyl peak around 1650 cm⁻¹ instead of the expected 1740/1715 doublet.
Cause: This indicates a high Enol content .[1] The beta-keto ester moiety can form an intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl.[1] This creates a stable 6-membered chelate ring.[1]
Resolution: Dissolve the sample in a non-polar solvent (like
or ) for solution IR. The equilibrium often shifts back toward the Keto form in solution, restoring the distinct carbonyl doublet.[1]
Water Contamination
The sulfone group is polar and can be hygroscopic.[1] A broad peak at 3400 cm⁻¹ that lacks the characteristic "stomach-shaped" breadth of an enol/carboxylic acid usually indicates absorbed water.[1] Dry the sample in a vacuum desiccator over
for 24 hours and re-run the spectrum.
Comparison with Alternatives
Vs. Linear Analogs: Cyclic beta-keto esters like this thiopyran derivative have more rigid constraints than linear analogs (e.g., ethyl acetoacetate).[1] This rigidity often leads to sharper, more defined IR bands in the fingerprint region.[1]
Vs. Oxygen Analogs (Pyran vs. Thiopyran): The C-O-C stretch in a pyran ring appears near 1100 cm⁻¹, which can overlap with the symmetric sulfone stretch.[1] In the thiopyran 1,1-dioxide, the absence of the ring oxygen simplifies the 1000–1200 cm⁻¹ region, making the sulfone band more diagnostic.[1]
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for group frequencies of sulfones and beta-keto esters).
Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1] (Detailed tabulation of sulfone symmetric/asymmetric stretches).
Mistry, B. D. (2009).[1] A Handbook of Spectroscopic Data Chemistry. Oxford Book Company.[1] (Data on cyclic ketone ring strain effects).
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. [Link] (General reference for IR spectra of analogous cyclic sulfones).[1]
ChemSynthesis. Ethyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate Synthesis and Properties. [Link] (Reference for precursor synthesis and properties).
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Focus: Synthesis of Non-Benzo Fused Oxicam Analogs and Sulfone Heterocycles
Executive Summary: Beyond the Catalog Reagent
Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide (CAS 889946-17-2) is a specialized building block used primarily to synthesize non-benzo fused analogs of "Oxicam" NSAIDs (e.g., Piroxicam, Meloxicam) or to introduce polar sulfone motifs into heterocyclic scaffolds.[1]
While the pre-oxidized sulfone ester is convenient, it is often cost-prohibitive and unstable for long-term storage due to the highly acidic proton at the C3 position (active methylene flanked by ketone, ester, and sulfone).[2]
This guide objectively compares the target reagent with three strategic alternatives:
The Stable Precursor (Sulfide): Buy the sulfide ester and oxidize it in situ.[2]
The "Ground-Up" Route (Acyclic): Synthesize the ring from cheap acyclic diesters via Dieckmann condensation.[2]
The Kinetic Analog (Methyl Ester): Use the methyl ester for faster nucleophilic attacks.[2]
Active Methylene (C3): The C3 proton is highly acidic (
) due to the electron-withdrawing effects of the ketone, ester, and sulfone.[2] This makes it prone to rapid alkylation or condensation but also susceptible to oxidative degradation if stored improperly.[2][4]
Sulfone Group: Provides high polarity and metabolic stability but deactivates the ring toward electrophilic aromatic substitution (if aromatized).[2]
Decision Matrix: When to Switch?
Scenario
Recommended Reagent
Reasoning
High-Throughput Screening (HTS)
Target Reagent (1,1-dioxide)
Speed is priority; cost is secondary.
Scale-Up (>100g)
Acyclic Precursor
Cost reduction of >80%; avoids shipping unstable solids.[1][2]
Sensitive Functionality
Sulfide Precursor
Perform oxidation after coupling to avoid side reactions.[1][2]
Standard Piroxicam Synthesis
Saccharin (Benzothiazine)
CRITICAL: The target reagent yields a non-benzo ring.[1][2] Standard Oxicams require benzothiazine precursors.[2]
Comparative Analysis of Alternatives
Alternative 1: The "Late-Stage Oxidation" Route (Sulfide Analog)
Reagent: Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate (CAS 1198-44-3)
Strategy: Purchase the sulfide form (cheaper, more stable) and oxidize it to the sulfone using mCPBA or Oxone.[1][4]
Pros:
Stability: The sulfide is significantly less acidic and less hygroscopic than the sulfone.[2]
Chemo-selectivity: Allows you to perform reactions on the ketone/ester before introducing the strong electron-withdrawing sulfone.[2][4]
The following diagram illustrates the relationship between the acyclic precursors, the sulfide intermediate, and the final sulfone target.
Figure 1: Synthetic tree comparing the Ground-Up route (from Acyclic) vs. the Direct Purchase route (Target), highlighting the stable Sulfide intermediate.
Warning: Many researchers confuse the thiopyran ring with the benzothiazine ring found in commercial Piroxicam.[2]
Thiopyran (This Reagent): Saturated 6-membered ring.[2][4] No fused benzene.[2]
Benzothiazine (Piroxicam): Fused benzene ring + unsaturated thiazine.[2]
Correction: If your goal is to synthesize generic Piroxicam, do not use this reagent . Instead, use Saccharin (CAS 81-07-2) reacting with methyl chloroacetate to form the benzothiazine core via the Gabriel-Colman rearrangement.[2]
Figure 2: Decision logic to ensure the correct scaffold selection based on the final drug target.
References
Lombardino, J. G., & Wiseman, E. H. (1972).[2] Sudoxicam and related N-heterocyclic carboxamides of 4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide.[1] Potent nonsteroidal anti-inflammatory agents.[2][5] Journal of Medicinal Chemistry, 15(8), 848–849.[2] Link[2]
Zin, W. K., et al. (2017).[2] Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate.[1][4] Synthesis, 2007, 1584.[2] Link
Dieckmann, W. (1901).[2] Über cyclische β-Ketocarbonsäureester.[1][4][6][7] Berichte der deutschen chemischen Gesellschaft, 34, 4212.[2] (Foundational reference for the cyclization protocol).
U.S. Patent 4,186,198. Process for the synthesis of 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxides.[1] (Describes the Saccharin route for comparison).
"Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide" vs. its pyran analogue in synthesis
This guide provides an in-depth technical comparison between Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide (referred to as the Sulfone Scaffold ) and its oxygenated analogue, Ethyl 4-oxotetrahydro-2H-pyran...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide (referred to as the Sulfone Scaffold ) and its oxygenated analogue, Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (referred to as the Pyran Scaffold ).
Executive Summary
In drug discovery, the choice between a pyran (ether) and a thiopyran 1,1-dioxide (cyclic sulfone) scaffold is rarely arbitrary. While both serve as versatile ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-keto ester building blocks for fused heterocycles, they exhibit divergent electronic and physicochemical profiles. The Pyran Scaffold offers a classic lipophilic ether profile suitable for blood-brain barrier (BBB) penetration, whereas the Sulfone Scaffold introduces significant polarity, metabolic stability, and unique electronic activation due to the strong electron-withdrawing nature of the sulfone group. This guide dissects their reactivity, handling, and synthetic utility.
Part 1: Structural & Electronic Profiling
The core difference lies in the heteroatom at Position 1. This substitution dictates the acidity of the
-proton (C3), the electrophilicity of the ketone (C4), and the overall solubility profile.
Electronic Character & Acidity
Pyran Scaffold (Ether): The oxygen atom at position 1 is electronegative (
) but can act as a weak resonance donor in certain unsaturated intermediates. In the saturated ring, it primarily exerts an inductive withdrawing effect (), but this rapidly diminishes with distance.
Sulfone Scaffold (1,1-Dioxide): The sulfone group (
) is strongly electron-withdrawing via both induction () and field effects. Although the sulfone is at position 1 (separated from the C3 active site by a methylene bridge), its transannular electronic effects make the ring electron-deficient.
Impact: The C3 proton in the Sulfone Scaffold is slightly more acidic than in the Pyran Scaffold, facilitating deprotonation under milder basic conditions.
Physicochemical Properties
Feature
Pyran Scaffold (Ether)
Sulfone Scaffold (1,1-Dioxide)
LogP (Lipophilicity)
Moderate to High (Lipophilic)
Low (Polar/Hydrophilic)
H-Bonding
H-Bond Acceptor (Ether + Carbonyls)
Strong H-Bond Acceptor (Sulfone + Carbonyls)
Solubility
Soluble in DCM, Toluene, Et2O
Soluble in MeCN, DMF, DMSO, hot EtOH
Crystallinity
Often oils or low-melting solids
Typically high-melting crystalline solids
Metabolic Stability
Susceptible to oxidative metabolism (CYP450)
Highly stable (Sulfone is already oxidized)
Part 2: Synthetic Utility & Reactivity[3]
Case Study A: Knoevenagel Condensation
Both scaffolds undergo Knoevenagel condensation with aldehydes to form benzylidene derivatives. However, the Sulfone Scaffold often exhibits faster kinetics due to the enhanced acidity of the C3 position and the higher boiling point solvents (e.g., Ethanol/Water mixtures) typically employed to dissolve it.
Pyran Reactivity: Requires standard catalysis (piperidine/AcOH) and often reflux in benzene/toluene with Dean-Stark water removal.
Sulfone Reactivity: Can often proceed in aqueous ethanol or acetonitrile with mild base (e.g., ammonium acetate) due to higher polarity and water tolerance.
Case Study B: Heterocycle Formation (Fused Pyrazoles)
Reacting these scaffolds with hydrazines yields fused pyrazoles (e.g., pyrano[4,3-c]pyrazoles vs. thiopyrano[4,3-c]pyrazole 1,1-dioxides).
Critical Observation: The Sulfone Scaffold products are significantly more polar. During workup, pyran-fused pyrazoles can typically be extracted into ethyl acetate. The sulfone analogues often precipitate directly from the reaction mixture or require extraction with polar solvents (e.g., n-butanol/DCM mixtures).
Part 3: Experimental Protocols
Protocol 1: Synthesis of Fused Pyrazoles (General Procedure)
Objective: Comparative synthesis of fused pyrazole rings via condensation with hydrazine hydrate.
Preparation: Dissolve 10 mmol of the substrate in 30 mL of Ethanol.
Note for Substrate B: If the sulfone does not dissolve completely at RT, gently warm to 40°C. The Pyran scaffold (A) will likely dissolve immediately.
Addition: Add Hydrazine Hydrate (12 mmol) dropwise over 5 minutes.
Observation: An exotherm is often observed. The Sulfone reaction mixture may turn cloudy faster due to the lower solubility of the intermediate hydrazone.
Reflux: Heat the mixture to reflux for 3–5 hours. Monitor by TLC (System: 5% MeOH in DCM).
Endpoint: Disappearance of the
-keto ester spot.
Workup (Divergent):
Path A (Pyran): Concentrate solvent to 20% volume. Cool to 0°C. If no precipitate forms, dilute with water and extract with EtOAc (3x). Dry over MgSO4 and concentrate.
Path B (Sulfone): Cool to room temperature. The product usually crystallizes out as a white/off-white solid. Filter the precipitate and wash with cold ethanol. This "filtration workup" is a key advantage of the sulfone scaffold for scale-up.
Purification: Recrystallize from Ethanol/DMF (for Sulfone) or Ethanol/Hexane (for Pyran).
Part 4: Visualization of Synthetic Pathways
The following diagram illustrates the parallel synthetic utility of both scaffolds, highlighting the divergence in fused-system synthesis.
Caption: Divergent synthesis pathways showing the generation of distinct pharmacophores from Pyran and Sulfone scaffolds.
Part 5: References
Ward, D. E., et al. (2007).[2] "Synthesis of Tetrahydro-4H-thiopyran-4-one and Congeners." Synthesis, 2007(10), 1584–1586.[2]
Moghaddam, F. M., et al. (2012). "Efficient synthesis of pyrano[2,3-d]pyrimidine derivatives." Journal of the Iranian Chemical Society, 9, 385–390. (Representative for Pyran reactivity).[3][1][2][4]
El-Sawy, E. R., et al. (2022).[2] "Oxygen- and Sulphur-Containing Heterocyclic Compounds as Potential Anticancer Agents."[5] Biological Trace Element Research.
Chao, B., et al. (2014).[6] "Cyclic sulfoxides and sulfones in drug design." Journal of Medicinal Chemistry. (Context on Sulfone bioisosteres).
Comparative Guide: Catalytic Systems for Thiopyran Synthesis
Executive Summary Thiopyrans and their hydrogenated derivatives (dihydro- and tetrahydrothiopyrans) are privileged scaffolds in medicinal chemistry, serving as core structures in antipsychotics (e.g., chlorprothixene) an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Thiopyrans and their hydrogenated derivatives (dihydro- and tetrahydrothiopyrans) are privileged scaffolds in medicinal chemistry, serving as core structures in antipsychotics (e.g., chlorprothixene) and antiviral agents. Their synthesis has evolved from classical high-temperature cycloadditions to sophisticated catalytic manifolds that offer precise stereocontrol.
This guide compares the three dominant catalytic paradigms for constructing the thiopyran core: Lewis Acid Catalysis , Organocatalysis , and Transition Metal Catalysis .
Quick Comparison Matrix
Feature
Lewis Acid Catalysis
Organocatalysis
Transition Metal (RCM)
Primary Mechanism
Hetero-Diels-Alder (HDA)
Michael-Aldol Cascade
Ring-Closing Metathesis
Atom Economy
High (100% in HDA)
High
Moderate (Ethylene byproduct)
Stereocontrol
High (Diastereoselective)
Excellent (Enantioselective)
Low (substrate dependent)
Scalability
High
Moderate
High
Cost
Low (, )
Low (Proline)
High (Ru, Rh)
Detailed Technical Analysis
Lewis Acid Catalysis: The HDA Standard
Catalysts:
, , -Bis(oxazoline).
Mechanism & Causality:
The Hetero-Diels-Alder (HDA) reaction between a thiocarbonyl (dienophile) and a diene is the most direct route to dihydrothiopyrans. Lewis acids function by coordinating to the thiocarbonyl sulfur or the diene's auxiliary group. This coordination lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the dienophile, narrowing the HOMO-LUMO gap and accelerating the reaction under mild conditions.
Why it works: Sulfur's high polarizability makes it an excellent "soft" donor for soft Lewis acids (e.g.,
, ).
Stereochemical Outcome: The reaction typically proceeds via an endo transition state to maximize secondary orbital interactions, yielding cis-fused systems. Chiral ligands (e.g., bis-oxazolines) create a steric pocket that enforces facial selectivity.
Mechanism & Causality:
Organocatalysis often employs a domino Michael-Aldol sequence. For example, a secondary amine catalyst condenses with an enal to form an iminium ion (lowering LUMO) or an enamine (raising HOMO). In the synthesis of tetrahydrothiopyrans, L-proline catalyzes the addition of mercaptoacetaldehyde to
-unsaturated ketones.
Self-Validating Logic: The formation of the final ring is thermodynamically driven by the release of water and the restoration of the catalyst. If the ring does not close, the intermediate remains trapped, preventing catalyst turnover—a built-in quality control.
Green Chemistry: These reactions often run in ethanol or water, avoiding the chlorinated solvents required for Lewis acids.
Transition Metal Catalysis: Ring-Closing Metathesis (RCM)
Catalysts: Grubbs II, Hoveyda-Grubbs.
Mechanism & Causality:
Unlike the cycloaddition approaches, RCM constructs the ring from an acyclic diene precursor containing a sulfide linkage. High-valent Ruthenium carbenes facilitate the redistribution of carbon-carbon double bonds.
Utility: This method is indispensable when the thiopyran ring requires specific substitution patterns that are inaccessible via HDA (e.g., macrocycles or bridged systems).
Visualization of Mechanistic Pathways[1][2]
Diagram 1: Lewis Acid Catalyzed Hetero-Diels-Alder (HDA)
This diagram illustrates the frontier orbital interaction and the endo transition state preference induced by Lewis Acid coordination.
Caption: Lewis acid coordination lowers dienophile LUMO, facilitating an endo-selective [4+2] cycloaddition.
Diagram 2: Organocatalytic Michael-Aldol Cascade
This workflow depicts the stepwise construction of the thiopyran ring using L-Proline, highlighting the "Imine-Enamine" activation cycle.
Caption: Stepwise construction of the thiopyran ring via a Proline-catalyzed Michael-Aldol cascade.
Experimental Protocols
Protocol A: Lewis Acid Catalyzed HDA (High Throughput)
Best for: Rapid generation of dihydrothiopyrans from thiochalcones.
Reagents:
Thiochalcone (1.0 equiv)
2,3-Dimethyl-1,3-butadiene (5.0 equiv)
(10 mol%)
Solvent: Dichloromethane (DCM), anhydrous.
Procedure:
Setup: Flame-dry a 25 mL round-bottom flask and purge with Argon.
Dissolution: Dissolve thiochalcone (1 mmol) in anhydrous DCM (5 mL).
Activation: Cool to 0°C. Add
(0.1 mmol) dropwise. Observation: Solution color may deepen, indicating coordination.
Addition: Add diene (5 mmol) slowly via syringe.
Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).
Quench: Add sat.
(5 mL). Extract with DCM (3 x 10 mL).
Purification: Dry over
, concentrate, and purify via flash chromatography on silica gel.
Validation Check: The disappearance of the characteristic blue/violet color of the thiochalcone is a visual indicator of reaction progress.
Best for: Chiral tetrahydrothiopyrans with multiple stereocenters.[1]
Reagents:
Arylidenemalononitrile (1.0 equiv)
Tetrahydrothiopyran-4-one precursor (1.0 equiv)
L-Proline (20 mol%)
Solvent: Ethanol (Green solvent).
Procedure:
Mixing: In a screw-capped vial, combine the aldehyde (1 mmol), malononitrile (1 mmol), and L-Proline (0.2 mmol) in Ethanol (2 mL).
Stirring: Stir at room temperature for 30 minutes to form the Knoevenagel adduct in situ.
Cascade: Add the sulfur-containing active methylene compound.
Reflux: Heat to mild reflux (78°C) for 4–6 hours.
Crystallization: Cool to room temperature. The product often precipitates directly.
Filtration: Filter the solid and wash with cold ethanol. Recrystallize if necessary.
Validation Check: High optical rotation values in the isolated product confirm the efficacy of the proline catalyst.
Comparative Performance Data
The following data aggregates results from key studies (see References) comparing the synthesis of substituted thiopyrans.
Metric
Lewis Acid ()
Organocatalyst (L-Proline)
Transition Metal (Ru-RCM)
Typical Yield
85 - 95%
75 - 90%
60 - 85%
Reaction Time
1 - 3 Hours
4 - 12 Hours
12 - 24 Hours
Enantiomeric Excess (ee)
N/A (unless chiral ligand used)
> 90%
N/A (substrate control)
Temperature
-78°C to 0°C
25°C to 80°C
40°C to 110°C
Solvent Scope
DCM, Toluene (Strictly Anhydrous)
EtOH, , MeOH
DCM, Toluene (Degassed)
Conclusion
For rapid, racemic scaffold generation , Lewis Acid catalysis (
) remains the gold standard due to its speed and high yields. However, for drug development requiring high optical purity , Organocatalysis (L-Proline) is superior, offering a greener profile and excellent enantioselectivity without toxic metal residues. Transition metal catalysis (RCM) should be reserved for macrocyclic or difficult-to-close thiopyran variants where cycloaddition is geometrically impossible.
References
Mousavi-Ebadia, M., et al. (2025).[2] Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances. [Link]
Mlostoń, G., et al. (2024).[3][4][5] Novel Bicyclic P,S-Heterocycles via Stereoselective hetero-Diels–Alder Reactions. Molecules. [Link]
Muramulla, R. A., et al. (2011). L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. PMC - PubMed Central. [Link]
Guindon, Y., & Frenette, R. (1983).[6] Transition-metal-catalyzed dehydrative thioetherification. (Cited in Chemical Review and Letters, 2024). [Link]
The Sulfone Advantage: A Comparative Guide to Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide in Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, the synthesis of pyrazole derivatives remains a cornerstone for the development of new therapeutic agents. These...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, the synthesis of pyrazole derivatives remains a cornerstone for the development of new therapeutic agents. These five-membered aromatic heterocycles are privileged scaffolds, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The classical Knorr pyrazole synthesis, a reaction of a 1,3-dicarbonyl compound with a hydrazine, has long been the go-to method.[3] Traditionally, β-keto esters like ethyl acetoacetate have been the workhorses in this reaction. However, the emergence of more functionalized building blocks offers opportunities for enhanced synthetic efficiency and molecular diversity. This guide provides an in-depth comparison of a versatile β-keto sulfone, Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide , against the conventional β-keto ester approach for the synthesis of pyrazole derivatives.
At a Glance: β-Keto Sulfone vs. β-Keto Ester in Pyrazole Synthesis
High, driven by the electron-withdrawing sulfone group.
Moderate.
Reaction Conditions
Often milder conditions can be employed.
Typically requires heating and acidic or basic catalysis.[4][5]
Yields
Generally high due to favorable thermodynamics.
Variable, can be high but may be impacted by side reactions.[6][7]
Structural Diversity
The thiopyran sulfone backbone offers a unique scaffold for further functionalization.
Provides a simple pyrazolone core.
Key Advantage
The sulfone group can act as a leaving group or be retained for further chemical modification.[8]
Readily available and cost-effective.
The Underlying Chemistry: Why the Sulfone Moiety Matters
The enhanced efficacy of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide in pyrazole synthesis can be attributed to the strong electron-withdrawing nature of the sulfone group. This has two significant consequences:
Increased Acidity of the α-Proton: The methylene protons between the ketone and the sulfone are more acidic than those in a typical β-keto ester. This facilitates enolate formation under milder basic conditions, which can be advantageous for sensitive substrates.
Activation of the Carbonyl Group: The sulfone group enhances the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine.
This inherent reactivity profile often translates to faster reaction times and higher yields compared to traditional β-keto esters.
Comparative Synthesis of a Pyrazolone Derivative
To illustrate the practical differences, let's compare the synthesis of a generic 3-substituted-4,5-dihydro-1H-pyrazol-5-one from our target β-keto sulfone and the archetypal β-keto ester, ethyl acetoacetate.
Method 1: Synthesis from Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide
This pathway leverages the reactivity of the β-keto sulfone to produce a pyrazolone with a spirocyclic thiopyran sulfone moiety, a unique structural motif with potential for further chemical exploration.
Reaction Scheme:
Caption: Synthesis of a spirocyclic pyrazolone.
Experimental Protocol:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide (1 equivalent) in absolute ethanol.
Addition of Hydrazine: To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by vacuum filtration.
Purification: If necessary, the crude product can be recrystallized from ethanol to yield the pure spirocyclic pyrazolone derivative.
Rationale for Experimental Choices:
Ethanol as Solvent: Ethanol is a common solvent for Knorr-type condensations as it effectively dissolves both reactants and is relatively easy to remove.
Reflux Conditions: Heating is typically required to overcome the activation energy for the cyclization step.
Slight Excess of Hydrazine: A small excess of hydrazine ensures the complete consumption of the starting β-keto sulfone.
Method 2: Synthesis from Ethyl Acetoacetate (Knorr Pyrazole Synthesis)
This is the classic approach to synthesizing 3-methyl-5-pyrazolone.
Reaction Scheme:
Caption: Classic Knorr synthesis of 3-methyl-5-pyrazolone.
Experimental Protocol:
Reaction Setup: In a 250 mL conical flask, place ethyl acetoacetate (1 equivalent) and stir magnetically.[7]
Addition of Hydrazine: Slowly add a solution of hydrazine hydrate (1 equivalent) in ethanol dropwise. The temperature of the reaction mixture should be maintained at approximately 60°C as the reaction is exothermic.[7]
Reaction: Continue stirring for 1 hour, during which a crystalline product should separate.[7]
Work-up and Isolation: Cool the mixture in an ice bath to complete crystallization. Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold ethanol.[7]
Purification: Dry the white crystalline product. Recrystallization from ethanol can be performed if higher purity is required.[7]
Rationale for Experimental Choices:
Temperature Control: The initial reaction between ethyl acetoacetate and hydrazine is exothermic. Maintaining the temperature around 60°C prevents runaway reactions and potential side product formation.[7]
Stirring: Continuous stirring is crucial to ensure proper mixing of the reactants and to facilitate the precipitation of the product.[7]
Cooling and Washing: Cooling in an ice bath maximizes the yield of the crystalline product. Washing with cold ethanol removes any unreacted starting materials and soluble impurities.[7]
The value of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide extends beyond the synthesis of pyrazoles. The versatile sulfone moiety can participate in a variety of other transformations, making it a valuable building block for a range of heterocyclic systems.[8]
Caption: Synthetic utility of the target β-keto sulfone.
Conclusion
For researchers and drug development professionals seeking to expand their synthetic toolbox, Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide presents a compelling alternative to traditional β-keto esters for the synthesis of pyrazole derivatives and other heterocycles. Its enhanced reactivity, often leading to milder reaction conditions and high yields, coupled with the unique structural features it imparts, makes it a valuable asset in the quest for novel bioactive molecules. While β-keto esters remain a cost-effective and reliable choice for many applications, the strategic use of this β-keto sulfone can open doors to new chemical space and potentially streamline multi-step synthetic sequences.
References
Wikipedia. Knorr pyrrole synthesis. Available from: [Link]
Jetir.org. REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. Available from: [Link]
Chem Help Asap. Knorr Pyrazole Synthesis. Available from: [Link]
IJFMR. Synthesis of Pyrazole Derivatives A Review. Available from: [Link]
Name-Reaction.com. Knorr Pyrazole Synthesis. Available from: [Link]
SciSpace. Synthesis of pyrazolone derivatives and their biological activities. Available from: [Link]
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]
PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
NIH. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Available from: [Link]
ResearchGate. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Available from: [Link]
ResearchGate. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Available from: [Link]
ResearchGate. Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. Available from: [Link]
PubMed Central. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Available from: [Link]
Google Patents. CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
Semantic Scholar. Rishiram Prajuli.pmd. Available from: [Link]
The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. Available from: [Link]
RSC Publishing. Recent advances in the synthesis and applications of β-keto sulfones. Available from: [Link]
PMC - NIH. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available from: [Link]
ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link]
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Available from: [Link]
PubMed. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link]